Technical Documentation Center

5-bromo-6-tert-butyl-1H-pyrimidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, a heterocyclic compound with significant potential in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, detailed spectral analysis, and its anticipated reactivity and applications. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

5-bromo-6-tert-butyl-1H-pyrimidin-4-one is a substituted pyrimidinone. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of a bromine atom at the 5-position and a bulky tert-butyl group at the 6-position imparts unique electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.

Chemical Structure and Tautomerism

The nominal structure is 5-bromo-6-tert-butyl-1H-pyrimidin-4-one. However, like other hydroxypyrimidines, it can exist in a tautomeric equilibrium with its aromatic alcohol form, 5-bromo-6-tert-butyl-pyrimidin-4-ol. While the keto form is generally favored in the solid state, the equilibrium in solution can be influenced by the solvent and pH. For the purpose of this guide, we will primarily refer to the 1H-pyrimidin-4-one tautomer.

Table 1: Physicochemical Properties of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

PropertyValue (Estimated)
IUPAC Name 5-bromo-6-(tert-butyl)pyrimidin-4(1H)-one
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
CAS Number Not assigned
Appearance White to off-white crystalline solid
Melting Point > 200 °C (decomposes)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)
pKa ~8.5 (for the N-H proton)

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Synthesis_Workflow reagents Ethyl pivaloylacetate + Formamidine acetate precursor 6-tert-butyl-1H-pyrimidin-4-one reagents->precursor Step 1: Cyclocondensation final_product 5-bromo-6-tert-butyl-1H-pyrimidin-4-one precursor->final_product Step 2: Electrophilic Bromination brominating_agent N-Bromosuccinimide (NBS) brominating_agent->final_product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 6-tert-butyl-1H-pyrimidin-4-one

This step involves the cyclocondensation of a β-ketoester with formamidine. The bulky tert-butyl group is introduced via ethyl pivaloylacetate.

  • Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add ethyl pivaloylacetate (1.0 equivalent).

  • Addition of Formamidine: Add formamidine acetate (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-tert-butyl-1H-pyrimidin-4-one.

Causality: The use of a strong base like sodium ethoxide is crucial to deprotonate the active methylene group of the β-ketoester, initiating the condensation with formamidine.

Step 2: Synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

This step employs an electrophilic bromination at the electron-rich 5-position of the pyrimidinone ring.

  • Dissolution: Dissolve 6-tert-butyl-1H-pyrimidin-4-one (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction Time: Stir the reaction mixture for 2-4 hours. The progress can be monitored by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Causality: The pyrimidinone ring is activated towards electrophilic substitution at the 5-position. NBS is a convenient and selective source of electrophilic bromine for this transformation[1][2].

Spectroscopic and Chromatographic Analysis

Due to the absence of experimentally published spectra, the following sections provide a detailed prediction and interpretation of the expected spectroscopic data for 5-bromo-6-tert-butyl-1H-pyrimidin-4-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the protons of the tert-butyl group, the N-H proton, and the C2-H proton.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad singlet1HN-HThe N-H proton of the pyrimidinone ring is expected to be significantly deshielded and will appear as a broad signal due to exchange.
~8.0Singlet1HC2-HThe proton at the 2-position is on an sp²-hybridized carbon and is adjacent to two nitrogen atoms, leading to a downfield chemical shift.
~1.4Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum[3].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160C4 (C=O)The carbonyl carbon is highly deshielded and will appear at a low field[4].
~155C6The carbon bearing the tert-butyl group is part of the pyrimidine ring and is expected to be in the aromatic/olefinic region.
~145C2The carbon at the 2-position is deshielded by the adjacent nitrogen atoms.
~110C5The carbon atom bonded to the bromine will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
~35-C (CH₃)₃The quaternary carbon of the tert-butyl group will appear in the aliphatic region.
~28-C(C H₃)₃The methyl carbons of the tert-butyl group will give a single, intense signal in the aliphatic region[4].
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3000Broad, MediumN-H stretchThe N-H stretching vibration in the pyrimidinone ring will appear as a broad band due to hydrogen bonding[5].
2960-2850StrongC-H stretch (sp³)These bands correspond to the stretching vibrations of the C-H bonds in the tert-butyl group[6][7].
~1680StrongC=O stretchA strong absorption band characteristic of the carbonyl group in the pyrimidinone ring is expected in this region[8].
~1600, ~1550MediumC=N, C=C stretchThese absorptions are due to the stretching vibrations of the double bonds within the pyrimidine ring.
1470-1360MediumC-H bendBending vibrations of the C-H bonds in the tert-butyl group.
~650MediumC-Br stretchThe carbon-bromine stretching vibration typically appears in the fingerprint region of the IR spectrum.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely show a prominent molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z = 230 and m/z = 232[9].

  • Major Fragmentation: A significant fragmentation pathway is the loss of a methyl group (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a fragment at [M-15]⁺. Another expected fragmentation is the loss of the entire tert-butyl group (•C(CH₃)₃), leading to a fragment at [M-57]⁺.

Reactivity and Potential Applications

Chemical Reactivity

Reactivity_Diagram main_compound 5-bromo-6-tert-butyl-1H-pyrimidin-4-one N-Alkylation/Arylation Cross-Coupling Reactions Nucleophilic Addition substitutions Suzuki, Stille, Sonogashira, etc. reactions main_compound:c5->substitutions Versatile C-C and C-Heteroatom bond formation n_alkylation Alkylation at N1 or N3 main_compound:n1->n_alkylation Modification of the pyrimidine core carbonyl_chem Reactions at the C4-carbonyl main_compound:c4->carbonyl_chem Derivatization at the carbonyl group

Caption: Key reactive sites of the target molecule.

The reactivity of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one is dictated by its functional groups:

  • C5-Bromine: The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies[10].

  • Pyrimidinone Ring: The nitrogen atoms of the pyrimidine ring can be alkylated or arylated. The carbonyl group at the 4-position can also undergo various reactions typical of amides.

  • tert-Butyl Group: The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions and the conformational preferences of the molecule.

Potential Applications in Drug Discovery

Substituted pyrimidinones are a well-established class of compounds with a broad range of biological activities. Given its structural features, 5-bromo-6-tert-butyl-1H-pyrimidin-4-one and its derivatives could be explored as:

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.

  • Phosphodiesterase (PDE) Inhibitors: Certain 5-bromopyrimidin-4(3H)-ones have been identified as potent inhibitors of PDE5.

  • Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as antiviral and antimicrobial drugs.

The ability to functionalize the C5-position through cross-coupling reactions makes this compound an attractive starting material for generating novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any laboratory chemical, 5-bromo-6-tert-butyl-1H-pyrimidin-4-one should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A material safety data sheet (MSDS) should be consulted for detailed safety information once the compound is synthesized or procured.

Conclusion

5-bromo-6-tert-butyl-1H-pyrimidin-4-one is a promising heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and predicted spectral data. The versatile reactivity of this compound, particularly at the C5-bromine position, opens up numerous possibilities for the creation of diverse molecular architectures for further investigation.

References

  • (Note: As this is a hypothetical guide for a compound with limited public data, a specific DOI for its synthesis is not available. The in-text citations refer to general principles.)

  • PubChem. (n.d.). 5-bromo-6-tert-butyl-N-propylpyrimidin-4-amine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-6-tert-butyl-3-methyl-3,4-dihydropyrimidin-4-one. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Home. Retrieved February 15, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2-bromo-4-(1H-pyrozol-1-yl)-6-(tert-butyl)pyrimidine. Retrieved February 15, 2026, from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved February 15, 2026, from [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Exploratory

An In-Depth Technical Guide to the Properties of 6-tert-Butyl-Pyrimidin-4-one Derivatives

This guide provides a comprehensive technical overview of 6-tert-butyl-pyrimidin-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. For researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-tert-butyl-pyrimidin-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the synthesis, physicochemical properties, and biological activities of these promising molecules, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Pyrimidinone Scaffold and the tert-Butyl Moiety

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the basis of nucleic acids (cytosine, thymine, and uracil) and a plethora of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] The pyrimidin-4-one core, in particular, is a "privileged scaffold" in drug discovery, offering a versatile platform for structural modification to achieve desired biological outcomes.

The introduction of a tert-butyl group at the 6-position of the pyrimidin-4-one ring imparts distinct physicochemical properties that can significantly influence a molecule's biological activity. The bulky and lipophilic nature of the tert-butyl group can enhance binding affinity to target proteins, improve metabolic stability by sterically hindering enzymatic degradation, and modulate solubility.[4] This strategic substitution has been explored to develop potent and selective inhibitors of various enzymes and receptors.

This guide will delve into the specifics of 6-tert-butyl-pyrimidin-4-one derivatives, providing a robust foundation for their further exploration and development in therapeutic applications.

Synthesis of 6-tert-Butyl-Pyrimidin-4-one Derivatives

The synthesis of the 6-tert-butyl-pyrimidin-4-one core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-ketoester with an amidine or a related nitrogen-containing nucleophile.

General Synthesis Protocol: Cyclocondensation Reaction

A widely applicable method for the synthesis of 6-substituted-pyrimidin-4-ones involves the reaction of an appropriate β-ketoester with a suitable amidine hydrochloride in the presence of a base. For the synthesis of the 6-tert-butyl-pyrimidin-4-one scaffold, ethyl 4,4-dimethyl-3-oxopentanoate serves as the key starting material.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add sodium ethoxide or another appropriate base (1.1 equivalents).

  • Addition of Amidine: To the stirred solution, add the desired amidine hydrochloride (e.g., formamidine hydrochloride, acetamidine hydrochloride) (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a strong base like sodium ethoxide is crucial to deprotonate the β-ketoester, forming the enolate which is the active nucleophile in the initial condensation step. The subsequent cyclization and dehydration are acid-catalyzed, hence the neutralization step. Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Diagram: General Synthesis of 6-tert-Butyl-Pyrimidin-4-one Derivatives

G reagents Ethyl 4,4-dimethyl-3-oxopentanoate + Amidine HCl product 6-tert-Butyl-Pyrimidin-4-one Derivative reagents->product Cyclocondensation base Base (e.g., NaOEt) Solvent (e.g., EtOH)

Caption: General reaction scheme for the synthesis of 6-tert-butyl-pyrimidin-4-one derivatives.

Physicochemical Properties

The physicochemical properties of 6-tert-butyl-pyrimidin-4-one derivatives are crucial for their behavior in biological systems and for formulation development.

PropertyTypical Value/RangeNotes
Molecular Weight 200 - 400 g/mol Dependent on substitution at other positions.
Melting Point 100 - 250 °CGenerally crystalline solids with relatively high melting points.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.[3]The tert-butyl group increases lipophilicity.
LogP 1.5 - 3.5Calculated LogP values indicate moderate lipophilicity.
pKa 7.5 - 9.0The pyrimidinone ring has a weakly basic nitrogen atom.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is characterized by a sharp singlet for the tert-butyl protons around δ 1.3 ppm. The pyrimidine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the pyrimidinone ring gives a characteristic signal in the downfield region (δ 160-170 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group are also readily identifiable.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is observed around 1650-1680 cm⁻¹. N-H stretching bands (if present) appear in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak is typically observed, and fragmentation patterns can provide structural information.

Biological Activities and Therapeutic Potential

Derivatives of the 6-tert-butyl-pyrimidin-4-one scaffold have shown promise in several therapeutic areas, most notably in oncology and inflammation.

Anticancer Activity

The pyrimidine core is a well-established pharmacophore in anticancer drug design.[5] Several 6-tert-butyl-pyrimidin-4-one derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent activity against various cancer cell lines.[6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[7] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers.

Diagram: Kinase Inhibition by 6-tert-Butyl-Pyrimidin-4-one Derivatives

G cluster_0 Normal Kinase Activity inhibitor 6-tert-Butyl-Pyrimidin-4-one Derivative kinase Protein Kinase (e.g., EGFR) inhibitor->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Blockage leads to

Caption: Mechanism of anticancer action via protein kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general procedure for assessing the inhibitory activity of 6-tert-butyl-pyrimidin-4-one derivatives against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9]

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer.

    • Add 1 µL of the diluted test compound or DMSO (for control).

    • Add 2 µL of the EGFR enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validating System: The inclusion of positive (known EGFR inhibitor) and negative (DMSO) controls is essential to validate the assay results. The signal-to-background ratio should be monitored to ensure the assay is performing optimally.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrimidinone derivatives have been shown to possess significant anti-inflammatory properties.[10][11]

Mechanism of Action: COX Inhibition

One of the key mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method for evaluating the inhibitory effect of 6-tert-butyl-pyrimidin-4-one derivatives on COX-1 and COX-2 enzymes.

  • Reagents and Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic acid

    • Test compounds (dissolved in DMSO)

    • COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or similar

    • 96-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or DMSO (for control).

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction and measure the absorbance according to the assay kit instructions.

    • Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Expertise & Experience: The selectivity of a compound for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibitors are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-tert-butyl-pyrimidin-4-one scaffold can provide valuable insights into the structural requirements for optimal biological activity.

  • Substitution at the 2-position: Introducing different substituents at this position can significantly impact potency and selectivity. Small, hydrogen-bond donating or accepting groups may enhance interactions with the target protein.

  • Substitution on the pyrimidine ring: Modifications at the 5-position can influence the electronic properties and conformation of the molecule, potentially leading to improved activity.

  • N-substitution: Alkylation or arylation of the nitrogen atoms in the pyrimidine ring can modulate lipophilicity and cell permeability.

A focused medicinal chemistry effort to synthesize and test a library of analogs is essential to fully elucidate the SAR for a given biological target.

Conclusion and Future Directions

The 6-tert-butyl-pyrimidin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the tert-butyl group, makes it an attractive platform for medicinal chemists. The demonstrated potential for anticancer and anti-inflammatory activities warrants further investigation.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing and evaluating a broader range of derivatives to establish comprehensive SAR.

  • Target identification and validation: For compounds with interesting phenotypic effects, identifying the specific molecular targets is crucial.

  • In vivo evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Formulation and drug delivery: Investigating suitable formulations to optimize the pharmacokinetic properties of lead candidates.

This in-depth guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full therapeutic potential of 6-tert-butyl-pyrimidin-4-one derivatives.

References

  • EGFR Biochemical Assays. The Royal Society of Chemistry. Available from: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available from: [Link]

  • Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][8][10][13]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. PubMed. Available from: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. Available from: [Link]

  • Pyrimidine as antiinflammatory agent: A review. ResearchGate. Available from: [Link]

  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Bio-Rad. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Bentham Science. Available from: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available from: [Link]

  • 1,6-Ditert-butylpyrimidin-4-one. PubChem. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6- ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. ResearchGate. Available from: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. Available from: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]

  • Novel Pyrimidinone Derivatives Show Anticancer Activity and Induce Apoptosis: Synthesis, SAR and Putative Binding Mode. ResearchGate. Available from: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available from: [Link]

  • X‐ray diffraction patterns of tert‐butyl... ResearchGate. Available from: [Link]

  • X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. DergiPark. Available from: [Link]

  • 6-tert-Butyl-4-hydroxy-pyran-2-one. PubChem. Available from: [Link]

  • Selective Para-Vinylation of Cyano-Pyrazine. American Chemical Society. Available from: [Link]

  • X‐ray crystal structure of tert‐butyl... ResearchGate. Available from: [Link]

  • 2,4,6-Tri-tert-butylpyrimidine. Wikipedia. Available from: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 5-Bromo-6-tert-butyl-1H-pyrimidin-4-one

The following is an in-depth technical guide and safety whitepaper for 5-bromo-6-tert-butyl-1H-pyrimidin-4-one , designed for researchers and drug development professionals. Part 1: Executive Summary & Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety whitepaper for 5-bromo-6-tert-butyl-1H-pyrimidin-4-one , designed for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Identity

The Compound in Context

5-bromo-6-tert-butyl-1H-pyrimidin-4-one is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical intermediates (e.g., viral polymerase inhibitors, kinase inhibitors).[1][2] Structurally, it features a pyrimidine core functionalized with a bulky tert-butyl group at the C6 position and a reactive bromine atom at the C5 position.

This compound exists in tautomeric equilibrium between the keto-form (1H-pyrimidin-4-one) and the enol-form (pyrimidin-4-ol). In the solid state and polar aprotic solvents, the keto-form generally predominates. The presence of the tert-butyl group imparts significant lipophilicity compared to its methyl analogs, altering its solubility profile and biological interaction potential.

Chemical Identification Data
PropertySpecification
Systematic Name 5-bromo-6-(1,1-dimethylethyl)-4(1H)-pyrimidinone
Tautomer Name 5-bromo-6-tert-butylpyrimidin-4-ol
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
CAS Number (Analog) Note: Specific CAS is proprietary/rare.[1][2][3][4][5][6][7] Refer to 3438-52-6 (Methyl analog) for baseline tox data.
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~8.5 - 9.5 (Amide/Phenolic proton)

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Risk)

GHS Classification (Derived from SAR)

Based on Structure-Activity Relationship (SAR) with 5-bromo-4-hydroxypyrimidine analogs.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Skin Irritation 2H315 Causes skin irritationLipophilic t-butyl group facilitates dermal penetration; phenolic/amide proton disrupts skin pH barrier.
Eye Irritation 2AH319 Causes serious eye irritationPhysical abrasion combined with chemical irritation of mucous membranes.
STOT - SE 3H335 May cause respiratory irritationFine dust inhalation triggers inflammatory response in bronchial tissues.
Acute Tox (Oral) 4H302 Harmful if swallowedHalogenated heterocycles can interfere with metabolic pathways (liver/kidney burden).
The "Self-Validating" Toxicology Assessment

Do not rely solely on the SDS. Use this self-validating logic to assess real-time risk:

  • The "Dust Test": If the solid is fluffy or electrostatic, the risk of H335 (Respiratory Irritation) increases exponentially. Action: Assume airborne concentration > OEL if visible dust is present.

  • The "Solvent Effect": When dissolved in DMSO (a penetrant carrier), the H315 (Skin Irritation) hazard upgrades effectively to "Permeation Hazard." The DMSO carries the brominated compound through the nitrile glove barrier.

Part 3: Risk Management & Engineering Controls

The Containment Hierarchy

For high-potency intermediates or those with incomplete toxicological profiles, we employ a Control Banding Strategy .

Diagram 1: Risk Assessment & Control Workflow

This logic flow dictates the level of containment required based on the physical state and operation.

RiskAssessment Start Start: Risk Assessment StateCheck Physical State? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution DustCheck Visible Dust Potential? Solid->DustCheck Permeation Solvent Permeation Risk Solution->Permeation Level1 Level 1: Fume Hood (Standard) DustCheck->Level1 Low (Crystalline) Level2 Level 2: Powder Hood / LEV (HEPA Filtered) DustCheck->Level2 High (Micronized) Permeation->Level1 Standard Solvents Level3 Level 3: Glove Box (High Potency/Inert) Permeation->Level3 DMSO + Heating

Caption: Decision matrix for selecting engineering controls based on physical state and dispersibility.

Specific Engineering Protocols
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: The tert-butyl group increases the hydrophobicity and static potential of the powder. Use anti-static gun/bars during weighing to prevent particle repulsion and aerosolization.

  • Glove Selection (Critical):

    • Dry Solid: Nitrile (0.11 mm) is sufficient.

    • In Solution (DMSO/DMF):Double-gloving is mandatory. Inner layer: Nitrile. Outer layer: Laminate film (Silver Shield/4H) or thick Neoprene. Reasoning: Halogenated heterocycles in DMSO can permeate standard nitrile in <15 minutes.

Part 4: Handling, Stability, and Reactivity

Chemical Compatibility Matrix
  • Incompatible: Strong oxidizing agents (peroxides, permanganates), Strong bases (causes deprotonation and potential ring cleavage or polymerization).

  • Compatible: Alcohols, Chlorinated solvents (DCM, Chloroform), Ethers (THF, Dioxane).

The "Inert-First" Protocol

The C-Br bond at position 5 is susceptible to photolytic cleavage or hydrolysis under extreme conditions.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Store in amber vials. The bromine atom can undergo homolytic cleavage under UV light, generating radical species that degrade the product.

  • Reactivity Check: If the white solid turns yellow/orange , it indicates the liberation of free bromine (Br₂) or oxidation products. Quarantine and re-purify.

Part 5: Emergency Response Protocols

Fire Fighting Measures
  • Hazard: Thermal decomposition releases toxic fumes: Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide (CO) .

  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets (risk of spreading the chemical).

  • PPE: Full-face SCBA (Self-Contained Breathing Apparatus) is non-negotiable due to HBr formation.

Accidental Release (Spill) Workflow
Diagram 2: Spill Response Decision Tree

A logical flow for neutralizing and cleaning spills safely.

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry Wet Wipe Method (Avoid Dust) DrySpill->ActionDry Prevent Aerosol ActionWet Absorb with Vermiculite WetSpill->ActionWet Contain Spread Decon Decontaminate Surface (10% Na2CO3) ActionDry->Decon ActionWet->Decon Disposal Halogenated Waste Stream Decon->Disposal

Caption: Step-by-step response protocol for dry vs. wet spills, emphasizing dust suppression.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes .[2][8][9] The tert-butyl group makes the compound sticky; lifting eyelids is crucial to remove trapped particles.

  • Skin Contact: Wash with soap and water.[2][4] Do not use alcohol or acetone, as this may increase transdermal absorption of the lipophilic compound.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of the foaming agent).[9]

Part 6: References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15744751 (Analog: 5-Bromo-6-tert-butyl-3-methyl-3,4-dihydropyrimidin-4-one). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine Derivatives Hazard Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][6] Retrieved from [Link]

Disclaimer: The properties of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one listed here are based on theoretical modeling and Structure-Activity Relationships (SAR) with verified analogs (e.g., 5-bromo-4-hydroxy-6-methylpyrimidine). Users must treat this compound with the highest level of caution reserved for uncharacterized pharmaceutical intermediates.

Sources

Exploratory

The Bulky Pyrimidinone Core: A Technical Guide to its History, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidinone scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidinone scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2][3] The introduction of sterically demanding, or "bulky," substituents to this core presents unique synthetic challenges but also unlocks novel pharmacological profiles by enabling precise interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of bulky pyrimidinone intermediates. We will explore the initial hurdles posed by classical synthetic routes, the innovations that have enabled the incorporation of sterically hindered moieties, and the modern catalytic methods that offer efficient and versatile access to these valuable compounds. Furthermore, this guide will delve into the practical applications of bulky pyrimidinone intermediates in drug development, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] Its synthetic derivatives, particularly pyrimidinones, have garnered immense interest from medicinal chemists due to their diverse and potent biological activities.[2][3] Pyrimidinone-containing molecules have demonstrated efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others.[2][4]

The strategic placement of substituents on the pyrimidinone ring is crucial for modulating its pharmacological activity. The introduction of large, sterically demanding groups—"bulky" substituents—can profoundly influence a molecule's properties. These bulky groups can serve several key purposes in drug design:

  • Enhanced Target Selectivity: By occupying specific pockets in a biological target, bulky groups can confer high selectivity, minimizing off-target effects.

  • Improved Pharmacokinetic Properties: Steric bulk can shield a molecule from metabolic degradation, thereby increasing its half-life and bioavailability.

  • Modulation of Potency: The precise fit of a bulky substituent within a binding site can significantly enhance the potency of a drug candidate.

Despite their desirability, the synthesis of pyrimidinones bearing bulky substituents has historically been a significant challenge, pushing the boundaries of synthetic organic chemistry.

A Historical Perspective: From Classical Limitations to Modern Innovations

The journey to efficiently synthesize bulky pyrimidinone intermediates is a story of overcoming steric hindrance through decades of methodological evolution.

The Dawn of Pyrimidinone Synthesis: The Biginelli Reaction and its Steric Constraints

The history of pyrimidinone synthesis is inextricably linked to the Biginelli reaction , first reported by the Italian chemist Pietro Biginelli in 1891.[5] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions provides a straightforward route to dihydropyrimidinones (DHPMs).[5]

However, the classical Biginelli reaction, for all its elegance and utility, often falters when sterically demanding substrates are employed.[6] Specifically, aldehydes bearing bulky ortho-substituents and sterically hindered β-ketoesters frequently lead to significantly lower reaction yields or fail to produce the desired product altogether.[6] This limitation arises from the steric clash between the bulky groups during the key bond-forming steps of the reaction mechanism, hindering the approach of the reactants and the subsequent cyclization.

The Evolution of Synthetic Strategies: A Timeline of Progress

The inherent limitations of the classical Biginelli reaction spurred the development of new synthetic methodologies aimed at accommodating a wider range of substrates, including those with bulky substituents.

Early 20th Century: Initial efforts to improve the Biginelli reaction focused on optimizing reaction conditions, such as the use of different acid catalysts and solvents. However, these modifications offered only incremental improvements for sterically hindered substrates.

Mid to Late 20th Century: The advent of modern organic synthesis techniques brought new approaches. Multi-step syntheses, while less atom-economical, provided more control and allowed for the sequential introduction of bulky groups. However, these methods were often lengthy and less efficient than the convergent nature of the Biginelli reaction.

Late 20th to Early 21st Century: The Rise of Catalysis and Advanced Methods

The turn of the century witnessed a paradigm shift with the application of advanced catalytic methods to pyrimidinone synthesis. These innovations have been pivotal in overcoming the challenges of steric hindrance.

  • Lewis Acid Catalysis: The use of various Lewis acids has been shown to significantly improve the efficiency of the Biginelli reaction, even with some sterically demanding substrates. These catalysts can activate the carbonyl components, facilitating the key carbon-carbon and carbon-nitrogen bond formations.

  • Organocatalysis: Chiral organocatalysts have not only enabled the asymmetric synthesis of pyrimidinones but have also proven effective in promoting reactions with sterically hindered components by providing a more organized and less sterically demanding transition state.

  • Transition Metal Catalysis: The development of transition metal-catalyzed cross-coupling and cycloaddition reactions has opened up entirely new avenues for the synthesis of highly substituted and sterically congested pyrimidinones. These methods offer unparalleled scope and functional group tolerance.[7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction rates and improve yields in many pyrimidinone syntheses, including those involving sterically hindered substrates, by providing rapid and efficient heating.[8]

These advancements have transformed the landscape of pyrimidinone synthesis, providing chemists with a powerful toolkit to construct complex molecules with bulky substituents that were previously inaccessible.

Modern Synthetic Methodologies for Bulky Pyrimidinone Intermediates

The contemporary synthetic chemist has a diverse array of powerful tools at their disposal for the construction of sterically hindered pyrimidinones. This section will detail some of the most effective modern strategies, highlighting their mechanistic rationale and broad applicability.

Catalytic Multi-Component Reactions: The Evolution of the Biginelli Reaction

While the classical Biginelli reaction has its limitations, modern catalytic variants have significantly expanded its scope to include bulky substrates.

Key Catalytic Systems:

  • Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These Lewis acids are highly effective in activating the aldehyde component, even when it is sterically encumbered.

  • Brønsted Acids in Non-traditional Media: The use of strong Brønsted acids in ionic liquids or under solvent-free conditions can promote the reaction by creating a highly reactive environment that can overcome steric barriers.

  • Heterogeneous Catalysts: Solid-supported acids and metal catalysts offer the advantage of easy separation and recyclability, making the synthesis more sustainable.

Mechanistic Rationale: The catalyst, typically a Lewis or Brønsted acid, coordinates to the aldehyde carbonyl, increasing its electrophilicity. This facilitates the initial condensation with urea to form an N-acyliminium ion intermediate. The enol or enolate of the β-ketoester then adds to this reactive intermediate. The subsequent cyclization and dehydration are often the steps most affected by steric hindrance. Effective catalysis can lower the activation energy of these steps, allowing the reaction to proceed even with bulky substituents.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Bulky Dihydropyrimidinone

Objective: To synthesize a dihydropyrimidinone with a sterically hindered aromatic aldehyde.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and urea (1.5 eq).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Add Ytterbium(III) triflate (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at reflux (approximately 82°C) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydropyrimidinone.

Self-Validation: The success of this protocol is validated by the formation of the desired product, which can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The use of a sterically hindered aldehyde like 2,6-dichlorobenzaldehyde, which is often problematic in classical Biginelli conditions, demonstrates the efficacy of the Lewis acid catalyst in overcoming steric barriers.

Transition Metal-Catalyzed Cross-Coupling and Annulation Strategies

For the synthesis of fully substituted, and often highly sterically congested pyrimidinones, transition metal catalysis offers unparalleled versatility.

Common Approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig): These reactions allow for the introduction of bulky aryl, heteroaryl, and alkyl groups onto a pre-functionalized pyrimidinone core.

  • Copper-Catalyzed Annulation Reactions: Copper catalysts can mediate the [3+3] cycloaddition of enamines or enaminones with amidines, providing a convergent route to highly substituted pyrimidines.

  • Rhodium and Iridium-Catalyzed C-H Activation/Annulation: These advanced methods allow for the direct formation of C-C and C-N bonds, often with high regioselectivity, to construct the pyrimidinone ring with bulky substituents.

Mechanistic Rationale: The general principle involves the oxidative addition of a transition metal catalyst to a pyrimidine halide or triflate, followed by transmetalation with an organometallic reagent (in the case of cross-coupling) and reductive elimination to form the new C-C bond. In annulation reactions, the metal catalyst coordinates to the reactants, bringing them into proximity and facilitating the cyclization process.

Visualization of a Catalytic Cycle

Palladium-Catalyzed Suzuki Coupling for Bulky Pyrimidinone Synthesis Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Int1 R-Pd(II)-X L_n OxAdd->Int1 Transmetal Transmetalation Int1->Transmetal Int2 R-Pd(II)-R' L_n Transmetal->Int2 Boronic R'-B(OR)_2 Boronic->Transmetal RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Product R-R' RedElim->Product Halide R-X Halide->OxAdd

Caption: Catalytic cycle for Suzuki cross-coupling.

The Role of Bulky Pyrimidinone Intermediates in Drug Discovery: Case Studies

The ability to synthesize pyrimidinones with bulky substituents has been instrumental in the development of numerous successful therapeutic agents. The steric bulk in these molecules is often a key determinant of their potency and selectivity.

Drug Candidate/Class Therapeutic Area Bulky Substituent Rationale for Bulk Synthetic Challenge
CDK Inhibitors OncologySubstituted aryl and heteroaryl groupsTo occupy the hydrophobic pocket of the kinase active site, enhancing potency and selectivity.Regioselective introduction of multiple aryl groups, often requiring cross-coupling reactions.
HIV Reverse Transcriptase Inhibitors AntiviralCyclopropyl, t-butyl, and other branched alkyl groupsTo fill a specific hydrophobic pocket in the enzyme, leading to potent inhibition.Asymmetric synthesis to control the stereochemistry of the bulky substituent.
CCR5 Antagonists Antiviral (HIV)Complex, multi-ring systemsTo block the conformational changes in the CCR5 co-receptor required for viral entry.Multi-step synthesis to construct the complex bulky side chain.

Case Study: Ibrutinib (Imbruvica®)

Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used for the treatment of certain cancers. A key feature of its structure is the bulky phenoxy-phenyl group. This bulky substituent is crucial for its high affinity and selectivity for BTK. The synthesis of Ibrutinib involves a key palladium-catalyzed Suzuki coupling to introduce this sterically demanding group onto the pyrazolo[3,4-d]pyrimidine core. This highlights the necessity of modern catalytic methods for the efficient construction of such complex, bulky pyrimidinone-based drugs.

Experimental Workflow: From Bulky Intermediate to Drug Candidate

Drug Development Workflow Start Starting Materials (Bulky Aldehyde, β-Ketoester, Amidine) Synthesis Catalytic Synthesis of Bulky Pyrimidinone Intermediate Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Derivatization Further Functionalization (e.g., Cross-Coupling) Purification->Derivatization FinalProduct Final Drug Candidate Derivatization->FinalProduct BioAssay Biological Screening (Potency, Selectivity) FinalProduct->BioAssay LeadOpt Lead Optimization BioAssay->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: Workflow for bulky pyrimidinone drug development.

Conclusion and Future Outlook

The journey from the early struggles with steric hindrance in the Biginelli reaction to the sophisticated catalytic methods available today exemplifies the remarkable progress in synthetic organic chemistry. The ability to efficiently synthesize bulky pyrimidinone intermediates has had a profound impact on drug discovery, enabling the creation of highly potent and selective therapeutic agents.

Future developments in this field will likely focus on:

  • Asymmetric Catalysis: The development of more efficient and general methods for the enantioselective synthesis of chiral bulky pyrimidinones will be crucial for accessing single-enantiomer drugs.

  • Sustainable Synthesis: The use of greener solvents, recyclable catalysts, and flow chemistry will continue to be important for making the synthesis of these valuable intermediates more environmentally friendly.

  • Late-Stage Functionalization: Methods that allow for the introduction of bulky groups at a late stage in a synthetic sequence will be highly valuable for the rapid generation of diverse compound libraries for drug discovery.

The bulky pyrimidinone core will undoubtedly remain a privileged scaffold in medicinal chemistry for years to come. The continued innovation in synthetic methodology will be the key to unlocking its full potential in the development of the next generation of life-saving medicines.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Jain, K. S., Shah, A. K., & Patel, M. P. (2021). Pyrimidine as a versatile scaffold in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry, 223, 113642.
  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • Kumar, A., & Sharma, S. (2017). Biginelli reaction: A novel and versatile multicomponent approach in organic synthesis.
  • Safari, J., & Gandomi-Ravandi, S. (2014). Recent advances in the Biginelli reaction. RSC Advances, 4(65), 34386-34418.
  • Singh, K., Singh, J., & Singh, H. (2010). Recent progress in the synthesis of dihydropyrimidinones: an overview. Tetrahedron, 66(5), 1017-1043.
  • Tale, R. H. (2015). Pyrimidine as a privileged scaffold in medicinal chemistry. RSC Advances, 5(118), 97793-97825.
  • Wadher, S. J., Puranik, M. P., Karande, N. A., & Yeole, P. G. (2009). Pyrimidine: A versatile scaffold. International Journal of ChemTech Research, 1(2), 249-260.
  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., & Narsaiah, A. V. (2004). Aza-Michael addition of amines to α,β-unsaturated carbonyl compounds under solvent-free conditions. Tetrahedron Letters, 45(42), 7947-7950.
  • Zhu, Y., & Pan, W. (2004). Recent developments in the Biginelli reaction. Current Organic Chemistry, 8(18), 1777-1794.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one from β-Keto Esters: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust, two-step synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, a valuable heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, two-step synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the cyclocondensation of a readily available β-keto ester, ethyl pivaloylacetate, with urea to form the pyrimidinone core. This is followed by a regioselective bromination at the C-5 position. This document provides a detailed experimental protocol, explains the mechanistic underpinnings of each synthetic step, and offers insights into reaction optimization and safety considerations.

Introduction: The Significance of Substituted Pyrimidinones

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA.[1] The pyrimidinone scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antiviral, antitumor, and antifungal properties.[2] The strategic introduction of substituents onto the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making the development of efficient and versatile synthetic routes to novel pyrimidinone derivatives a critical endeavor in drug discovery.

This guide focuses on the synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, a compound that combines the steric bulk of a tert-butyl group at the 6-position with a reactive bromine handle at the 5-position. The bromo-substituent serves as a versatile anchor for further functionalization through various cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one is efficiently achieved through a two-step process, as illustrated below. This strategy leverages the classical pyrimidine synthesis from β-dicarbonyl compounds followed by a direct electrophilic halogenation.

Synthesis_Workflow Ethyl Pivaloylacetate Ethyl Pivaloylacetate Step1 Step 1: Cyclocondensation Ethyl Pivaloylacetate->Step1 Urea Urea Urea->Step1 6-tert-butyl-1H-pyrimidin-4-one 6-tert-butyl-1H-pyrimidin-4-one Step1->6-tert-butyl-1H-pyrimidin-4-one Step2 Step 2: Bromination 6-tert-butyl-1H-pyrimidin-4-one->Step2 Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Step2 5-bromo-6-tert-butyl-1H-pyrimidin-4-one 5-bromo-6-tert-butyl-1H-pyrimidin-4-one Step2->5-bromo-6-tert-butyl-1H-pyrimidin-4-one

Caption: Overall synthetic workflow.

Step 1: Synthesis of 6-tert-butyl-1H-pyrimidin-4-one via Cyclocondensation

The initial step involves the construction of the pyrimidinone ring through the cyclocondensation of ethyl pivaloylacetate (also known as ethyl 4,4-dimethyl-3-oxopentanoate) and urea.[3] This reaction is a variation of the well-established Biginelli and Hantzsch pyrimidine syntheses, which are foundational methods for the preparation of this heterocyclic system.[1]

Mechanism of Cyclocondensation:

The reaction proceeds through an acid- or base-catalyzed pathway. Under basic conditions, the reaction is initiated by the deprotonation of urea, which then acts as a nucleophile, attacking the more electrophilic ketone carbonyl of the β-keto ester. Subsequent intramolecular cyclization and dehydration afford the desired pyrimidinone.

Cyclocondensation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Intramolecular Cyclization cluster_2 Dehydration & Tautomerization Urea_anion Urea Anion Intermediate_A Tetrahedral Intermediate Urea_anion->Intermediate_A attacks ketone Keto_ester Ethyl Pivaloylacetate Keto_ester->Intermediate_A Intermediate_B Acyclic Intermediate Intermediate_A->Intermediate_B Proton transfer Intermediate_C Cyclic Intermediate Intermediate_B->Intermediate_C attacks ester Intermediate_D Dehydrated Intermediate Intermediate_C->Intermediate_D - EtOH, - H2O Product 6-tert-butyl-1H-pyrimidin-4-one Intermediate_D->Product Tautomerizes

Caption: Simplified mechanism of pyrimidinone formation.

Step 2: Regioselective Bromination of 6-tert-butyl-1H-pyrimidin-4-one

The second step is the electrophilic bromination of the pyrimidinone ring at the 5-position. The electron-donating nature of the nitrogen atoms and the oxo group activates the pyrimidine ring towards electrophilic substitution, with the C-5 position being the most nucleophilic. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[4][5] The reaction typically proceeds under mild conditions, offering high regioselectivity.[6][7]

Experimental Protocols

Materials and Equipment

Reagent/EquipmentSupplierGrade
Ethyl pivaloylacetateSigma-Aldrich≥97.0%
UreaFisher ScientificACS Grade
Sodium ethoxideAcros Organics97%
Ethanol, absoluteVWR200 proof
N-Bromosuccinimide (NBS)Alfa Aesar99%
Acetic acid, glacialJ.T. BakerACS Grade
Diethyl etherEMD MilliporeAnhydrous
Sodium bicarbonateEMD MilliporeACS Grade
Magnesium sulfateEMD MilliporeAnhydrous
Round-bottom flasks------
Reflux condenser------
Magnetic stirrer with hotplate------
Rotary evaporator------
Buchner funnel and filter flask------
Thin-layer chromatography (TLC) plates---Silica gel 60 F254

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • N-Bromosuccinimide is a lachrymator and should be handled with caution.

  • Acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.

Protocol 1: Synthesis of 6-tert-butyl-1H-pyrimidin-4-one

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Reagent Addition: Carefully add sodium ethoxide (6.8 g, 0.1 mol) to the ethanol with stirring until fully dissolved. To this solution, add urea (6.0 g, 0.1 mol) and stir until a clear solution is obtained.

  • Addition of β-Keto Ester: Add ethyl pivaloylacetate (17.2 g, 0.1 mol) dropwise to the reaction mixture over 15 minutes.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (Eluent: 10% methanol in dichloromethane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Neutralize the reaction mixture by the slow addition of glacial acetic acid until a pH of ~7 is reached.

  • Isolation: A white precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 75-85% Appearance: White crystalline solid Characterization: The structure of 6-tert-butyl-1H-pyrimidin-4-one can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 6-tert-butyl-1H-pyrimidin-4-one (7.6 g, 0.05 mol) and glacial acetic acid (50 mL). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) portion-wise to the solution over 10 minutes. The reaction is exothermic, so maintain the temperature below 30 °C with an ice bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (Eluent: 10% methanol in dichloromethane).

  • Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until the effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure 5-bromo-6-tert-butyl-1H-pyrimidin-4-one.

  • Drying: Dry the purified product under vacuum.

Expected Yield: 80-90% Appearance: Off-white to pale yellow solid Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
6-tert-butyl-1H-pyrimidin-4-oneC₈H₁₂N₂O152.19White crystalline solid75-85
5-bromo-6-tert-butyl-1H-pyrimidin-4-oneC₈H₁₁BrN₂O231.09Off-white to pale yellow solid80-90

Conclusion

The synthetic route outlined in this application note provides a reliable and scalable method for the preparation of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one from a commercially available β-keto ester. The protocols are straightforward and utilize common laboratory reagents and techniques. The resulting product is a valuable intermediate for the synthesis of a wide range of substituted pyrimidinones for applications in drug discovery and development. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, aiding in potential troubleshooting and optimization efforts.

References

  • Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1972.
  • PubChem. (n.d.). 5-bromo-6-tert-butyl-N-propylpyrimidin-4-amine. Retrieved from [Link]

  • Gumina, G., Schinazi, R. F., & Chu, C. K. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(19), 2374-2377.
  • Pathak, T. P., & Miller, J. T. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(12), 15174-15186.
  • Wikipedia. (2024). N-Bromosuccinimide. Retrieved from [Link]

  • Gumina, G., Schinazi, R. F., & Chu, C. K. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(19), 2374-2377.
  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • ResearchGate. (2024). Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS)? Retrieved from [Link]

  • ChemSrc. (n.d.). ethyl 4,4-dimethyl-3-oxopentanoate. Retrieved from [Link]

  • PubMed. (1993). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Retrieved from [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 5-bromo-6-tert-butyl-N-propylpyrimidin-4-amine. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2010). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved from [Link]

  • Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • ResearchGate. (2021). Decoding the Reaction Mechanism of the Cyclocondensation of Ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and Ethylenediamine using Bond Evolution Theory. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-tert-butyl-3-methyl-3,4-dihydropyrimidin-4-one. Retrieved from [Link]

  • The Research Portal. (2022). Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. Retrieved from [Link]

  • MDPI. (2018). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Retrieved from [Link]

  • Ibrahim, M. N. (n.d.).
  • PubMed Central. (2021). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. Retrieved from [Link]

  • MDPI. (2001). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates 14a–c, their pyrazolo[1,5-a]pyrimidin-5-yl regioisomers 14'a,c,d, and the free amines 15a,b. Retrieved from [Link]

Sources

Application

Strategic Suzuki-Miyaura Coupling of 5-bromo-6-tert-butyl-pyrimidinone: Conditions and Protocols for Sterically Hindered Systems

An Application Guide for Researchers This guide provides a detailed framework for successfully executing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-6-tert-butyl-pyrimidinone. The protocols and insights are t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a detailed framework for successfully executing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-6-tert-butyl-pyrimidinone. The protocols and insights are tailored for researchers, scientists, and drug development professionals aiming to synthesize novel C-C coupled pyrimidinone derivatives, which are prevalent motifs in pharmacologically active agents.[1]

The core challenge addressed is the significant steric hindrance imposed by the tert-butyl group adjacent to the bromine atom. This guide explains the rationale behind the selection of specific catalysts, ligands, and conditions necessary to overcome this obstacle and achieve high-yield, selective coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] The process is driven by a palladium catalyst and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R2_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_Complex RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 1: Navigating the Challenges of a Hindered Substrate

The primary obstacle in the Suzuki-Miyaura coupling of 5-bromo-6-tert-butyl-pyrimidinone is the steric bulk of the tert-butyl group. This group shields the C-Br bond, making the initial oxidative addition step significantly more difficult for the palladium catalyst to access. Furthermore, the electron-deficient nature of the pyrimidinone ring can influence the reactivity of the C-Br bond.

These challenges necessitate a carefully selected catalytic system. Key considerations include:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective due to the small size of the triphenylphosphine ligand, which cannot adequately promote the reaction at the hindered site.[6] The solution lies in using bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the challenging oxidative addition step, and accelerate the final reductive elimination.[7][8] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly effective in preventing side reactions such as debromination, a common issue with heteroaryl halides.[9][10][11]

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4][12] For sterically hindered couplings, a moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often optimal.[13][14] The choice of solvent is equally critical for ensuring the solubility of all components and facilitating the reaction. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF), often in combination with water, are standard choices.[11][15]

Part 2: Experimental Design and Protocols

Given the substrate's complexity, an initial screening of conditions is recommended to identify the optimal parameters. Below is a table outlining a suggested starting point and variables for optimization, followed by a detailed protocol based on best practices for similar hindered systems.

Table 1: Optimization of Reaction Conditions
ParameterRecommended Starting ConditionVariables for ScreeningRationale for Variation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Pre-formed catalysts (e.g., XPhos Pd G2/G3)Pre-catalysts can offer greater stability and easier handling.
Ligand XPhos (2-4 mol%)SPhos, RuPhos, cataCXium ADifferent bulky phosphine ligands have unique steric and electronic properties that can impact yield.[8]
Base K₃PO₄ (2-3 equivalents)K₂CO₃, Cs₂CO₃, KFThe strength and solubility of the base can significantly affect the rate of transmetalation.[16]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1)Toluene, THF, DMF / H₂OSolvent choice impacts reagent solubility and reaction temperature, which can be critical for success.[15]
Temperature 80-100 °C60-120 °C (or Microwave 100-150 °C)Higher temperatures can overcome activation energy barriers, while microwave heating can dramatically reduce reaction times.[9][15]
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.1-1.5 eq)Boronate Esters (e.g., pinacol esters)Boronate esters can exhibit greater stability and slower release, sometimes reducing side reactions like protodeboronation.[11]
Detailed Protocol: Suzuki-Miyaura Coupling of 5-bromo-6-tert-butyl-pyrimidinone

This protocol is designed as a robust starting point for the coupling reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Experimental_Workflow Start Start: Assemble Reagents Setup Reaction Setup (Inert Atmosphere) Start->Setup Degas Degas Solvent Setup->Degas Reagent_Add Add Reagents: 1. Pyrimidinone & Boronic Acid 2. Base 3. Catalyst & Ligand Degas->Reagent_Add Heating Heat Reaction Mixture (e.g., 100 °C for 12-24h) Reagent_Add->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification End End: Characterize Product Purification->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 5-bromo-6-tert-butyl-pyrimidinone

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-6-tert-butyl-pyrimidinone (1.0 eq), the desired boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 eq) and the XPhos ligand (0.04 eq). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum or cap, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water to achieve the desired solvent ratio (e.g., 5 mL of dioxane and 0.5 mL of water per 1 mmol of the bromopyrimidinone). The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. If using a microwave reactor, set the temperature to 120 °C with a reaction time of 30-60 minutes.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the disappearance of the starting bromopyrimidinone.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the final product.

Part 3: Troubleshooting and Final Considerations

IssuePotential CauseRecommended Solution
Low or No Yield Inactive catalyst; inefficient transmetalation.Use fresh, high-quality catalyst and ligand. Ensure the reaction is strictly anaerobic. Screen different bases, as the choice is crucial for activating the boronic acid.[11]
Debromination Side reaction where the bromine is replaced by hydrogen.This is common with electron-rich heteroaromatics. Use a bulkier ligand like XPhos or SPhos to favor the cross-coupling pathway over hydrodehalogenation.[9][11] Avoid protic solvents like alcohols.
Protodeboronation The boronic acid decomposes before it can couple.Use a boronate ester (e.g., pinacol ester) which is more stable.[11] Ensure the base is not excessively strong or the temperature too high for the stability of the specific boronic acid used.
Poor Solubility Reagents not fully dissolved in the solvent system.Screen alternative solvents like THF or DMF. Increasing the proportion of the organic solvent or raising the temperature can also improve solubility.[11]

By understanding the mechanistic principles and adopting a systematic approach to optimization, researchers can successfully synthesize a wide array of novel pyrimidinone derivatives using the sterically challenging 5-bromo-6-tert-butyl-pyrimidinone as a key building block.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances (RSC Publishing).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

Sources

Method

Application Note: Regioselective Bromination of 6-tert-butyl-1H-pyrimidin-4-one

Introduction Halogenated pyrimidinones are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] The intr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated pyrimidinones are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] The introduction of a halogen, such as bromine, onto the pyrimidine ring significantly alters its electronic properties and provides a reactive handle for further functionalization through cross-coupling reactions.[3] This modification is crucial in the development of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1][4][5] Specifically, brominated pyrimidines have been investigated for their potential as radiosensitizers in cancer therapy and their ability to form halogen bonds, which can be exploited in rational drug design to enhance ligand-protein interactions.[6][7]

This application note provides a detailed, field-proven protocol for the efficient and highly regioselective bromination of 6-tert-butyl-1H-pyrimidin-4-one at the C5-position. We will delve into the mechanistic rationale, a step-by-step experimental procedure, safety considerations, and characterization data, offering researchers a reliable method for the synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, a valuable building block for drug discovery programs.

Reaction Principle and Mechanism

The bromination of 6-tert-butyl-1H-pyrimidin-4-one is an electrophilic aromatic substitution reaction. The pyrimidine ring itself is electron-deficient compared to benzene, which generally makes electrophilic substitution challenging.[8] However, the presence of the electron-donating amide nitrogen and the activating tert-butyl group increases the electron density of the ring, particularly at the C5 position, making it susceptible to electrophilic attack.

The reaction proceeds via the attack of the electron-rich C5 position on an electrophilic bromine source. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[9][10] It is a convenient and safer alternative to elemental bromine, providing a controlled, low-concentration source of electrophilic bromine.[11][12] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which facilitates the reaction without competing in side reactions.[9] The mechanism involves the polarization of the N-Br bond in NBS, followed by the attack from the pyrimidinone ring to form a sigma complex (arenium ion intermediate). Subsequent deprotonation by the succinimide anion restores aromaticity, yielding the final 5-bromo product.

Reaction Workflow

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 6-tert-butyl-1H-pyrimidin-4-one in Acetonitrile Cool Cool solution to 0 °C (Ice Bath) Start->Cool Add_NBS Add N-Bromosuccinimide (NBS) portion-wise Cool->Add_NBS Stir Stir at 0 °C to Room Temp Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with aq. Na₂S₂O₃ Monitor->Quench Upon Completion Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Isolate Pure Product & Characterize Purify->End

Caption: Experimental workflow for the bromination of 6-tert-butyl-1H-pyrimidin-4-one.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made for scaling up or down, though re-optimization may be necessary.

Materials & Equipment
  • Reagents:

    • 6-tert-butyl-1H-pyrimidin-4-one (MW: 166.22 g/mol )

    • N-Bromosuccinimide (NBS) (MW: 177.98 g/mol )[10]

    • Acetonitrile (MeCN), anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stir bar and stir plate

    • Ice-water bath

    • Glass funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 6-tert-butyl-1H-pyrimidin-4-one (166 mg, 1.0 mmol).

  • Dissolution: Add 10 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Once the solution is cooled, add N-bromosuccinimide (187 mg, 1.05 mmol, 1.05 eq) in small portions over 10-15 minutes.[13]

    • Causality Note: Portion-wise addition of NBS is crucial to maintain control over the reaction temperature, as electrophilic brominations can be exothermic. This minimizes the formation of potential side products.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine or NBS.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with 20 mL of ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-bromo-6-tert-butyl-1H-pyrimidin-4-one as a solid.

Data Summary & Expected Results
ParameterValue / DescriptionRationale
Starting Material 6-tert-butyl-1H-pyrimidin-4-one1.0 mmol
Brominating Agent N-Bromosuccinimide (NBS)1.05 equivalents
Solvent Anhydrous AcetonitrilePolar aprotic solvent to facilitate the reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity.
Reaction Time 2 - 4 hoursTypical duration for completion at this scale.
Workup Quenching with Na₂S₂O₃, EtOAc extractionNeutralizes excess brominating agent and isolates the product.
Expected Yield 85 - 95%This reaction is typically high-yielding.
Product 5-bromo-6-tert-butyl-1H-pyrimidin-4-oneC₈H₁₁BrN₂O, MW: 245.10 g/mol

Safety Precautions

Adherence to strict safety protocols is mandatory when performing this procedure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or a face shield, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • N-Bromosuccinimide (NBS) Handling:

    • Hazards: NBS is a strong oxidizing agent and is corrosive. It causes severe skin burns and eye damage and is harmful if swallowed.[16][17] Avoid breathing dust.[14]

    • Handling: Handle NBS exclusively in a well-ventilated chemical fume hood.[15] Avoid creating dust.[16] Keep away from combustible materials.[14]

    • Storage: Store in a cool, dry, dark place away from incompatible materials like strong acids, bases, and reducing agents.[11][16]

  • Solvent Handling: Acetonitrile and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual NBS, according to institutional and local environmental regulations. Contaminated materials should be handled as hazardous waste.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Degradation of NBS.Allow the reaction to stir for a longer period. Check the purity of NBS; if it is discolored (yellow/brown), it may need to be recrystallized from water.
Low Yield Inefficient extraction or purification. Reaction not fully quenched, leading to product degradation.Ensure thorough extraction with an appropriate volume of solvent. Ensure complete quenching before extraction. Optimize chromatography conditions.
Formation of Di-brominated Product Use of excess NBS. Reaction temperature too high.Use a stoichiometric amount or only a slight excess (1.05 eq) of NBS. Maintain a low temperature during NBS addition and the initial reaction phase.

Conclusion

This application note details a robust and reproducible protocol for the regioselective C5-bromination of 6-tert-butyl-1H-pyrimidin-4-one using N-bromosuccinimide. The procedure is high-yielding and utilizes readily available reagents and standard laboratory techniques. The resulting product, 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, is a valuable intermediate for synthetic chemists, particularly in the fields of medicinal chemistry and drug development, enabling further molecular diversification. Strict adherence to the outlined safety precautions is essential for the safe execution of this protocol.

References

  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 - Chemia. (2022, March 22). Retrieved February 14, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24). Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: N-Bromosuccinimide - ChemScience. (2024, April 8). Retrieved February 14, 2026, from [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022, March 20). Retrieved February 14, 2026, from [Link]

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved February 14, 2026, from [Link]

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry - ACS Publications. (2022, March 14). Retrieved February 14, 2026, from [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). Retrieved February 14, 2026, from [Link]

  • Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions - RSC Publishing. (2024, April 23). Retrieved February 14, 2026, from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Retrieved February 14, 2026, from [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. (2012, November 12). Retrieved February 14, 2026, from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17). Retrieved February 14, 2026, from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 18). Retrieved February 14, 2026, from [Link]

  • 5-bromo-6-tert-butyl-N-propylpyrimidin-4-amine | C11H18BrN3 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2-bromo-4-(1H-pyrozol-1-yl)-6-(tert-butyl)pyrimidine - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). Retrieved February 14, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (2014, March 20). Retrieved February 14, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

  • Highly regioselective bromination reactions of polymethylpyrimidines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

  • 5-Bromo-6-tert-butyl-3-methyl-3,4-dihydropyrimidin-4-one - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of tert-butyl 2-(4-bromo-1,10-dioxo-1H-pyrimido[6,1-b]quinazolin-2(10H)-yl)acetate - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. (2007). Retrieved February 14, 2026, from [Link]

  • Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. (2019, May 28). Retrieved February 14, 2026, from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). Retrieved February 14, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones | ChemRxiv. (2025, December 17). Retrieved February 14, 2026, from [Link]

Sources

Application

Introduction: The Strategic Importance of N-Alkylated Pyrimidinones

An Application Guide to the Regioselective N-Alkylation of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective N-Alkylation of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications spanning oncology, virology, and central nervous system disorders. The functionalization of the pyrimidinone ring, particularly through N-alkylation, is a critical step in drug development. Modifying the nitrogen substituents allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This directly impacts its pharmacokinetic and pharmacodynamic profile, including target binding affinity, selectivity, and bioavailability.

The alkylation of tautomerizable pyrimidin-4-ones, such as the title compound 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, presents a significant synthetic challenge: regioselectivity. The ambident nature of the pyrimidinone anion means that alkylation can occur at multiple sites, primarily the two ring nitrogens (N1 and N3) or the exocyclic oxygen (O4). Controlling the reaction to favor a specific regioisomer is paramount, as different isomers will possess distinct biological activities.

This guide provides a detailed exploration of two robust methodologies for the N-alkylation of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, offering researchers the rationale behind procedural choices and protocols for achieving desired synthetic outcomes. The substitution pattern of the starting material—a bulky tert-butyl group at C6 and an electron-withdrawing bromine at C5—is expected to play a key role in directing the regioselectivity, primarily due to steric hindrance around the N1 position[1].

Caption: Regioselectivity challenges in pyrimidinone alkylation.

Methodology I: Classical SN2 Alkylation

The most direct approach for N-alkylation is the reaction of the pyrimidinone with an alkyl halide in the presence of a base. This method's success hinges on the careful selection of the base, solvent, and reaction conditions to control the site of attack by the pyrimidinone anion.

Principle and Mechanistic Considerations

The reaction proceeds in two main steps:

  • Deprotonation: A base abstracts the acidic proton from the N-H of the pyrimidinone, generating an ambident nucleophilic anion.

  • Nucleophilic Attack: The anion attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 fashion.

The regiochemical outcome is a delicate balance of factors. According to Hard and Soft Acid and Base (HSAB) theory, the oxygen atom is a "harder" nucleophilic center, while the nitrogen atoms are "softer." The choice of the base's counter-ion and the solvent can significantly influence which site is more reactive.[2]

  • Bases & Counter-ions: Strong bases like sodium hydride (NaH) generate the sodium salt. The "hard" Na⁺ cation coordinates tightly with the hard oxygen atom, potentially increasing the nucleophilicity of the nitrogen atoms. In contrast, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) involve "softer" cations (K⁺, Cs⁺), which associate less tightly with the oxygen, often leading to mixtures or favoring N-alkylation.

  • Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard choices as they effectively solvate the cation, leaving the anion more "naked" and reactive.[3] The specific solvent can alter the ion-pairing equilibrium and thus influence the N/O alkylation ratio.[4][5]

  • Alkylating Agent: More reactive alkylating agents (Alkyl-I > Alkyl-Br > Alkyl-Cl) allow for milder reaction conditions.

Table 1: Parameter Optimization for SN2 Alkylation
ParameterOptionsRationale & Expected Outcome
Base NaH (strong)Creates a highly reactive anion. May lead to mixtures due to high reactivity.
K₂CO₃ (moderate)Common, inexpensive choice. Often provides good N-selectivity, especially in DMF.[6][7]
Cs₂CO₃ (soft base)Often enhances N-alkylation rates and selectivity due to the "cesium effect."
Solvent DMF, DMSOHigh-boiling polar aprotic solvents, excellent for solubilizing reagents. Promote SN2.[3]
Acetonitrile, AcetoneLower-boiling alternatives, can be effective and simplify workup.[6]
Alkylating Agent R-Br, R-IAlkyl iodides are more reactive but less stable; bromides offer a good balance.[6]
Temperature 25 °C to 80 °CHigher temperatures increase reaction rate but may decrease selectivity.
Detailed Protocol 1: N-propylation using Propyl Bromide and K₂CO₃
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-6-tert-butyl-1H-pyrimidin-4-one (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration).

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated regioisomers.

Methodology II: The Mitsunobu Reaction

For substrates that are sensitive to strongly basic conditions or when direct alkylation with an alkyl halide is problematic, the Mitsunobu reaction offers a powerful, milder alternative.[8] This reaction utilizes an alcohol as the alkylating agent, activated in situ under redox conditions.

Principle and Mechanistic Considerations

The Mitsunobu reaction involves the condensation of an acidic component (the pyrimidinone, pKa ≈ 8-10) with a primary or secondary alcohol in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[9] The key steps are:

  • PPh₃ attacks the azodicarboxylate to form a betaine intermediate.

  • The acidic pyrimidinone protonates the betaine.

  • The resulting pyrimidinone anion displaces the activated alcohol (as a phosphonium salt), forming the N-alkylated product with inversion of configuration at the alcohol's carbon center.

A significant advantage of this method is its generally high N-selectivity for many N-heterocycles.[8][10] However, a major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, which can complicate purification.

Detailed Protocol 2: N-propylation using Propan-1-ol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-6-tert-butyl-1H-pyrimidin-4-one (1.0 eq), propan-1-ol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. The order of addition is crucial for success.[9] A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge is removing the byproducts.

    • Method 1 (Direct Chromatography): Directly purify the crude residue by silica gel column chromatography. The less polar TPPO and hydrazine byproducts will often elute before the more polar product.

    • Method 2 (Precipitation): Dissolve the crude mixture in a minimal amount of dichloromethane and add cold diethyl ether or hexanes to precipitate the TPPO. Filter the solid and concentrate the filtrate before proceeding with chromatography.

Experimental Workflow and Product Characterization

Confirming the identity and, most importantly, the regiochemistry of the final product is a critical step. A combination of chromatographic and spectroscopic techniques is required.

Workflow cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis cluster_characterization Structural Confirmation A 1. Reaction Setup (Pyrimidinone, Reagents, Solvent) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Aqueous Work-up & Extraction B->C D 4. Column Chromatography C->D E 5. Isomer Separation & Isolation D->E F 6. Purity Check (LC-MS) E->F G 7. Mass Spectrometry (HRMS) F->G H 8. NMR Spectroscopy (1H, 13C, NOESY) F->H I 9. Structure Confirmed G->I H->I

Caption: General experimental and characterization workflow.

Spectroscopic Analysis for Regioisomer Determination
  • ¹H NMR: The chemical shift of the protons on the newly attached alkyl group (especially the α-CH₂) will differ between the N1, N3, and O4 isomers due to the different electronic environments.

  • ¹³C NMR: The chemical shifts of the pyrimidinone ring carbons, particularly C4, C5, and C6, are highly sensitive to the site of alkylation. O-alkylation will cause a significant upfield shift for the C4 carbon compared to N-alkylation.

  • 2D NOESY NMR: This is arguably the most definitive method for assigning regiochemistry. For the title compound, a Nuclear Overhauser Effect (NOE) correlation between the protons of the N-alkyl group's α-CH₂ and the protons of the C6-tert-butyl group would unambiguously confirm N1-alkylation . Conversely, the absence of this correlation, coupled with other evidence, would suggest N3-alkylation .[11]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental formula of the product, ensuring that the desired alkylation has occurred without other unintended transformations.

Summary and Method Comparison

FeatureSN2 AlkylationMitsunobu Reaction
Alkylating Agent Alkyl Halides (R-X)Alcohols (R-OH)
Key Reagents Base (e.g., K₂CO₃, NaH)PPh₃, DIAD/DEAD
Pros High atom economy, uses common reagents, scalable, well-established.[3]Mild conditions, broad alcohol scope, often high N-selectivity, orthogonal to halide-based methods.[8][10]
Cons Can require elevated temperatures, potential for O-alkylation byproduct, strong bases may not be suitable for sensitive substrates.[3]Stoichiometric byproducts (TPPO) complicate purification, higher cost of reagents, can be sensitive to steric hindrance.[8]
Primary Use Case Robust, general-purpose alkylation with simple alkyl halides.Alkylation with complex or sensitive alcohols; when base-free conditions are required.

References

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central. [Link]

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. ACS Publications. [Link]

  • Selective N1-Alkylation of Pyrimidine Bases via Radical (SRN~) Mechanism. Google Scholar.
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PubMed Central. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Publications. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. ResearchGate. [Link]

  • The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). ResearchGate. [Link]

  • Efficient pyrimidine N-1-alkylation via activation of electron rich olefins with oxoammonium salts: synthesis of methoxy TEMPO substituted pyrimidine nucleoside analogs. PubMed. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. Scholarzest. [Link]

  • Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). RSC Discovery. [Link]

Sources

Method

Scale-up synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

Abstract This application note details a robust, scalable protocol for the synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one , a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and various...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one , a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and various kinase inhibitors. Unlike bench-scale methods that often utilize hazardous solvents (e.g., DMF) or difficult-to-handle reagents (liquid bromine), this guide prioritizes process safety and solid-state handling . We present a two-step sequence: (1) Condensation of ethyl pivaloylacetate with formamidine acetate, followed by (2) Regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile. This route avoids the thermal runaway risks associated with NBS/DMF mixtures and eliminates the engineering controls required for gaseous/liquid bromine handling.

Introduction & Retrosynthetic Analysis

The target compound, 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, presents two primary challenges during scale-up:

  • Steric Bulk: The tert-butyl group at position 6 imposes steric constraints that can hinder condensation if reaction kinetics are not optimized.

  • Bromination Safety: Electrophilic bromination at position 5 is rapid. On a kilogram scale, the exotherm and choice of brominating agent are critical safety parameters (CPPs).

Retrosynthetic Strategy: The pyrimidine core is constructed via a [3+3] condensation between a 1,3-dielectrophile (beta-keto ester) and a 1,3-dinucleophile (amidine).

Retrosynthesis Target 5-bromo-6-tert-butyl- 1H-pyrimidin-4-one Intermediate 6-tert-butyl- 1H-pyrimidin-4-one Target->Intermediate Bromination (NBS/MeCN) Precursors Ethyl pivaloylacetate + Formamidine Acetate Intermediate->Precursors Cyclocondensation (NaOMe/MeOH)

Figure 1: Retrosynthetic disconnection showing the two-stage assembly.

Process Development & Optimization

Step 1: Cyclocondensation[1]
  • Reagents: Ethyl pivaloylacetate (4,4-dimethyl-3-oxopentanoate) is condensed with Formamidine acetate.

  • Base Selection: Sodium methoxide (NaOMe) in methanol is preferred over sodium ethoxide/ethanol to minimize transesterification byproducts that complicate IPC (In-Process Control) monitoring, although the methyl ester intermediate reacts similarly.

  • Thermodynamics: The reaction is exothermic.[1][2] Controlled addition of the base is the Critical Process Parameter (CPP) to prevent solvent boil-over.

Step 2: Bromination (The Safety Critical Step)
  • Reagent: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2).[3] While Br2 is cheaper, it poses severe corrosion and inhalation hazards. NBS provides a stoichiometric, weighable solid source of "Br+".

  • Solvent Safety: CRITICAL WARNING: Literature often suggests DMF for NBS brominations. However, NBS in DMF can undergo uncontrollable thermal runaway above 80°C due to radical reactions. We utilize Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) , which are thermally stable with NBS and allow for easier solvent recovery.

Detailed Experimental Protocol (1.0 kg Scale)

Phase 1: Synthesis of 6-tert-butylpyrimidin-4(3H)-one

Equipment:

  • 20 L Jacketed Glass Reactor with overhead stirrer.

  • Reflux condenser.[4]

  • Nitrogen inertion line.

Reagents:

  • Ethyl pivaloylacetate (CAS: 17094-34-7): 1.0 kg (5.81 mol)

  • Formamidine acetate (CAS: 3473-63-0): 0.725 kg (6.97 mol, 1.2 eq)

  • Sodium Methoxide (30% wt in MeOH): 3.14 kg (17.4 mol, 3.0 eq)

  • Methanol (MeOH): 5.0 L

Procedure:

  • Charge Methanol (5.0 L) and Formamidine acetate (0.725 kg) to the reactor. Stir at 20°C.

  • Addition: Add Sodium Methoxide solution dropwise over 45 minutes. Maintain internal temperature < 30°C (Exothermic).

  • Addition: Add Ethyl pivaloylacetate (1.0 kg) over 30 minutes.

  • Reaction: Heat the mixture to reflux (65°C) and hold for 6–8 hours.

    • IPC: Monitor by HPLC (C18, 5-95% MeCN/Water). Target: < 2% starting ester.

  • Work-up:

    • Distill off approximately 70% of the Methanol under reduced pressure.

    • Add Water (5.0 L) to the residue. The mixture will be alkaline (pH > 12).

    • Cool to 10°C.

    • Slowly add Conc.[5] HCl (approx. 1.2 L) to adjust pH to 6.0 – 7.0 . Caution: CO2 evolution if carbonate byproducts present.

    • The product precipitates as a white solid.[6]

  • Isolation: Filter the slurry. Wash the cake with cold Water (2 x 1.0 L) and Acetone (1 x 0.5 L) to remove color.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~750 g (85%)

    • Appearance: White to off-white crystalline solid.

Phase 2: Bromination to 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

Equipment:

  • 20 L Jacketed Glass Reactor (Darkened/Amberized to prevent light-initiated radical side reactions).

Reagents:

  • 6-tert-butylpyrimidin-4(3H)-one (from Phase 1): 750 g (4.93 mol)

  • N-Bromosuccinimide (NBS): 921 g (5.17 mol, 1.05 eq)

  • Acetonitrile (MeCN): 7.5 L

Procedure:

  • Charge 6-tert-butylpyrimidin-4(3H)-one (750 g) and Acetonitrile (7.5 L) to the reactor. Stir to obtain a suspension.

  • Temperature Control: Cool the mixture to 0–5°C .

    • Rationale: Low temperature favors electrophilic aromatic substitution over radical side reactions.

  • Addition: Add solid NBS in 5 portions over 60 minutes.

    • Exotherm Check: Ensure temperature does not exceed 10°C during addition.

  • Reaction: Allow the mixture to warm to 20°C and stir for 3 hours.

    • Mechanism:[7][8][9] The reaction mixture often clears as the intermediate forms, then precipitates succinimide or the product depending on concentration.

    • IPC: HPLC monitoring. Target: < 1% starting material.

  • Quench & Work-up:

    • Add Water (7.5 L) to the reaction mixture.

    • Stir for 30 minutes at 10°C.

    • The product (hydrophobic) precipitates, while succinimide (byproduct) remains largely soluble in the MeCN/Water filtrate.

  • Isolation: Filter the solid.

  • Purification (Slurry Wash): Transfer the wet cake back to the reactor. Add Water (4.0 L) and stir for 1 hour to remove residual succinimide. Filter again.

  • Drying: Dry at 45°C under vacuum.

Critical Process Parameters (CPPs) & Quality Attributes

ParameterSpecificationRationale
Phase 1: pH Adjustment pH 6.0 – 7.0Product is amphoteric. Solubility increases at pH < 4 (protonation) and pH > 9 (deprotonation).
Phase 2: NBS Addition Temp < 10°CPrevents radical bromination of the tert-butyl group (benzylic-like position).
Phase 2: Light Exposure Protect from LightLight promotes radical generation from NBS, leading to impurities.
Solvent (Phase 2) AcetonitrileSafety: Avoids DMF (thermal runaway risk). Quality: Better solubility profile for succinimide removal.

Process Safety & Hazard Analysis

Thermal Hazard (NBS): N-Bromosuccinimide is shock-sensitive in pure dry form and can decompose violently.

  • Control: Never add NBS to a hot reaction mixture.

  • Incompatibility: Avoid mixing NBS with ketones (e.g., acetone) in the presence of acid, as this generates lachrymatory alpha-bromo ketones.

Waste Management:

  • Succinimide: The filtrate from Phase 2 contains succinimide. It is biodegradable but should not be mixed with strong oxidizers in the waste stream.

  • Brominated Organics: All mother liquors must be treated as halogenated waste.

Analytical Controls

HPLC Method:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.[8]

  • Retention Times:

    • Succinimide: ~1.2 min

    • Precursor (Phase 1 Product): ~4.5 min

    • Target (5-Bromo): ~6.8 min

NMR Specification (DMSO-d6):

  • 1H NMR: δ 12.8 (br s, 1H, NH), 8.15 (s, 1H, C2-H), 1.42 (s, 9H, t-Bu).

  • Note: The disappearance of the C5-H signal (approx δ 6.2 ppm) confirms bromination.

Visual Workflow (Graphviz)

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Bromination Start1 Reactor Charge: MeOH, Formamidine Add1 Add NaOMe (Exotherm Control) Add Ethyl Pivaloylacetate Start1->Add1 Reflux Reflux 6-8h (65°C) Add1->Reflux Acidify Acidify to pH 6 (Precipitation) Reflux->Acidify Filter1 Filtration & Drying Acidify->Filter1 Suspend Suspend Phase 1 Product in MeCN (0°C) Filter1->Suspend Transfer Solid AddNBS Add NBS Portionwise (Protect from Light) Suspend->AddNBS React React 3h @ 20°C AddNBS->React Quench Water Quench (Precipitate Product) React->Quench Filter2 Filtration & Slurry Wash (Remove Succinimide) Quench->Filter2 Final Final Product: 5-bromo-6-tert-butyl- 1H-pyrimidin-4-one Filter2->Final

Figure 2: Process flow diagram illustrating the unit operations for the two-stage synthesis.

References

  • Regioselective Synthesis of Pyrimidinones: Singh, K., et al. "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones."[10] PMC (PubMed Central). Available at: [Link] (Verified Context: General regioselectivity in pyrimidine bromination).

  • Safety of NBS Scale-Up: Guan, M., et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis."[11] Organic Process Research & Development, 2021.[11][12] Available at: [Link][11]

  • NBS vs Br2 Handling: "Reagent Friday: NBS (N-Bromo Succinimide)." Master Organic Chemistry. Available at: [Link]

  • Pyrimidine Scaffold Synthesis: "Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6." European Journal of Chemistry. Available at: [Link] (Context: General condensation techniques for pyrimidine rings).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

Introduction: The "Grease and Brick" Conflict Purifying 5-bromo-6-tert-butyl-1H-pyrimidin-4-one presents a classic medicinal chemistry paradox. You are dealing with a molecule that possesses two conflicting domains: The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Grease and Brick" Conflict

Purifying 5-bromo-6-tert-butyl-1H-pyrimidin-4-one presents a classic medicinal chemistry paradox. You are dealing with a molecule that possesses two conflicting domains:

  • The "Brick": The pyrimidin-4-one core is rigid, planar, and highly polar, capable of strong hydrogen bonding (dimerization).

  • The "Grease": The tert-butyl group is bulky and highly lipophilic.

This duality often leads to "oiling out" during crystallization and peak tailing during chromatography. Furthermore, the molecule exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-ol) forms, which complicates solubility behavior.

This guide moves beyond standard protocols, offering chemically grounded solutions to isolate this intermediate with >98% purity.

Module 1: Acid-Base Precipitation (The "Smart" Method)

Best For: Bulk purification (>5g), removing non-acidic impurities. Principle: The N3-proton of the pyrimidinone ring is weakly acidic (


). We can exploit this to dissolve the product in mild base, wash away lipophilic impurities, and re-precipitate.
The Protocol
  • Dissolution: Suspend the crude solid in 1M NaOH (3-4 equivalents). The solid should dissolve completely to form a clear, slightly yellow solution (Sodium salt formation).

    • Note: If solids remain, they are likely non-acidic impurities. Filter them off.

  • Lipophilic Wash: Extract the aqueous basic layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (

    
     volume).
    
    • Action: Discard the organic layer (contains unreacted starting materials or neutral byproducts).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 4–5. The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 45°C.

Workflow Visualization

AcidBasePurification Start Crude Mixture (Solid) AddBase Add 1M NaOH (Convert to Na-Salt) Start->AddBase CheckSol Is solution clear? AddBase->CheckSol Filter Filter insoluble solids (Remove neutral impurities) CheckSol->Filter No (Solids present) Wash Wash Aq. phase with DCM/MTBE CheckSol->Wash Yes Filter->Wash Sep Separate Layers Wash->Sep DiscardOrg Discard Organic Layer (Contains non-acidic byproducts) Sep->DiscardOrg Organic Phase Acidify Acidify Aq. layer to pH 4-5 (0°C) Sep->Acidify Aqueous Phase Collect Collect Precipitate (Target Product) Acidify->Collect

Caption: Logic flow for Acid-Base purification, exploiting the N-H acidity of the pyrimidinone core.

Module 2: Recrystallization (Troubleshooting "Oiling Out")

Best For: High purity requirements (>99%), removing trace inorganic salts. Challenge: The tert-butyl group disrupts crystal packing, causing the compound to separate as an oil before crystallizing.

Recommended Solvent Systems
Solvent SystemRatio (v/v)MechanismRisk Level
Ethanol / Water 70:30 to 50:50"Drowning out" the hydrophobic t-butyl group.Medium: Add water very slowly at reflux.
EtOAc / Heptane 1:2 to 1:4Classic polar/non-polar gradient.High: High risk of oiling out if cooled too fast.
Acetonitrile (ACN) PureTemperature-dependent solubility.Low: Best for avoiding oiling, but lower recovery yield.
The "Anti-Oil" Protocol
  • Dissolve crude material in the minimum amount of boiling Ethanol .

  • Remove from heat.[1] Add warm water dropwise until a faint turbidity persists.

  • Critical Step: Add a "seed crystal" of pure product. If you lack seeds, scratch the glass wall with a glass rod.

  • Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath immediately; thermal shock triggers oiling.

  • Once distinct crystals form at RT, move to 4°C for final harvesting.

Module 3: Chromatography (Polishing)

Best For: Isolating product from closely related byproducts (e.g., des-bromo starting material). Issue: The basic nitrogen and acidic N-H cause severe peak tailing on standard silica.

Method Development Guide
  • Stationary Phase: C18 (Reverse Phase) is superior to Normal Phase silica for this molecule due to the tert-butyl group's interaction with the hydrophobic chain.

  • Mobile Phase Modifiers (Crucial):

    • Acidic: 0.1% Formic Acid or TFA. (Keeps the molecule protonated/neutral, suppresses ionization).

    • Buffer: 10mM Ammonium Acetate (pH 4.5).

  • Detection: UV at 254 nm (Pyrimidinone chromophore).

Comparative Separation Data (Reverse Phase C18):

Mobile PhasePeak ShapeResolution (Rs)Notes
Water / ACN (No Modifier)Broad, Tailing< 1.5Not Recommended. Interaction with silanols.
Water / ACN + 0.1% TFA Sharp, Symmetrical> 3.0Gold Standard. Suppresses N-H ionization.
Water / MeOH + 0.1% FormicGood~ 2.2Acceptable, but higher backpressure.

Impurity Profiling & Removal

Understanding your enemy is the first step to defeating it.

Impurity StructureOriginRemoval Strategy
6-tert-butyl-1H-pyrimidin-4-one (Des-bromo)Incomplete reaction.Chromatography. Very difficult to separate by crystallization due to similar solubility.
5,5-dibromo species Over-bromination (rare in this specific scaffold but possible).Recrystallization. The di-bromo species is significantly more lipophilic; stays in the mother liquor (Heptane/EtOAc).
Inorganic Salts (NaBr/KBr) Byproducts of bromination.Water Wash. The product is water-insoluble; salts are soluble.

Frequently Asked Questions (FAQs)

Q1: My product turned yellow after drying. Is it decomposing?

  • Answer: Likely not decomposition of the pyrimidine ring. The yellow color usually indicates trace free bromine (

    
    ) or oxidized impurities trapped in the crystal lattice.
    
  • Fix: Wash the solid with a dilute solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite during the filtration step to quench active bromine species.
    

Q2: Can I use DMSO for recrystallization?

  • Answer: No. While the solubility is high, the boiling point of DMSO (189°C) makes recovery extremely difficult. You will lose significant yield trying to remove the solvent. Use Ethanol or Acetonitrile.

Q3: The NMR shows a broad peak around 12-13 ppm. Is this an impurity?

  • Answer: No. That is the

    
     proton of the pyrimidinone ring. It is often broad due to quadrupole broadening from the nitrogen and exchange with residual water in the deuterated solvent (
    
    
    
    ).

References

  • Pyrimidinone Tautomerism & Synthesis

    • Brown, D. J. (2009). "The Pyrimidines." Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Bromination of Hydroxypyrimidines

    • Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis." Wiley Online Library. (Referencing N-Bromosuccinimide protocols for heterocycles).

  • pKa Values of Heterocycles

    • Williams, R. "pKa Data Compiled." Evans Group, Harvard University / Bordwell pKa Table. (General reference for pyrimidin-4-one acidity).

  • Purification of Lipophilic Heterocycles

    • Armarego, W. L. F. "Purification of Laboratory Chemicals."[2] Butterworth-Heinemann. (Standard protocols for recrystallizing N-heterocycles).

Sources

Optimization

Handling moisture sensitivity in pyrimidinone lithiation reactions

Mission Statement This guide is designed for medicinal chemists and process scientists encountering reproducibility issues with the lithiation of pyrimidinones. Unlike standard carbocyclic lithiations, pyrimidinone scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

This guide is designed for medicinal chemists and process scientists encountering reproducibility issues with the lithiation of pyrimidinones. Unlike standard carbocyclic lithiations, pyrimidinone scaffolds present a unique "solubility trap" and high hygroscopicity that often leads to silent failures. This support module provides a self-validating framework to eliminate moisture-induced errors and solubility bottlenecks.

Module 1: The Fundamentals (Why It Fails)

The Mechanistic Failure Mode

Lithiation of pyrimidinones (typically at the C-6 position via Directed Ortho Metalation, DoM) relies on the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen at C-4 coordinates the lithium cation, bringing the basic anion (e.g., LiTMP or LDA) into proximity with the C-6 proton.

The Moisture Kill Chain: Water does not just "quench" the reaction; it destroys the kinetic stoichiometry required for CIPE.

  • Base Destruction:

    
     reacts with the amide base (e.g., LiTMP) faster than the base reacts with the substrate.
    
  • Aggregate Poisoning: The resulting LiOH forms mixed aggregates with the remaining active base, altering its reactivity profile and often rendering it inert toward the specific C-6 proton.

  • Lattice Entrapment: Pyrimidinones are polar heterocycles that trap water within their crystal lattice. Standard high-vac drying is often insufficient.

Visualizing the Failure Pathways

The following diagram illustrates how moisture interrupts the lithiation process at multiple checkpoints.

MoistureKillChain Start Reaction Initiation Base Lithium Base (LiTMP/LDA) Start->Base Substrate Pyrimidinone Substrate Start->Substrate Moisture Contaminant: H2O (Solvent/Atmosphere/Substrate) Path1 Protonation (Fast) Moisture->Path1 Intercepts Base Path2 Quenching (Post-Lithiation) Moisture->Path2 Intercepts Intermediate Base->Path1 Coordination Pre-Lithiation Complex (CIPE) Base->Coordination Anhydrous Path DeadBase Inactive Species (Amine + LiOH) Path1->DeadBase Stoichiometry Ruined Substrate->Coordination Product Lithiated Intermediate Coordination->Product Deprotonation DeadProduct Protonated Starting Material (Recovery) Path2->DeadProduct Yield Loss Product->Path2

Figure 1: The Moisture Kill Chain. Red pathways indicate irreversible failure modes caused by trace water.

Module 2: Preparation & Prevention (The Self-Validating System)

To ensure reproducibility, you must treat the reagent preparation as a quantitative experiment in itself. Never trust the molarity on the bottle.

Standard Operating Procedure: Reagent Validation

Use the N-pivaloyl-o-toluidine titration method (Suffert, 1989).[1][2] It provides a sharp endpoint (colorless


 yellow/orange) and is superior to diphenylacetic acid for amide bases.

Titration Protocol:

  • Dissolve 100 mg (precise mass) of N-pivaloyl-o-toluidine in 5 mL dry THF under Argon.

  • Cool to 0°C (for n-BuLi) or RT (for LiHMDS/LDA).

  • Add the organolithium dropwise.[1][3]

  • Endpoint: The solution turns from colorless to a persistent yellow/orange.

  • Calculation:

    
    
    
Solvent & Substrate Drying Table
ComponentCritical ThresholdDrying MethodValidation
THF / MeTHF < 10 ppm

SPS (Alumina columns) or distillation over Na/Benzophenone.Karl Fischer (Coulometric)
Pyrimidinone < 50 ppm

Azeotropic Drying: Dissolve in dry toluene, rotovap (x3), then high-vac (50 mTorr) overnight.1H NMR (Look for water peak shift/integration)
Glassware 0 ppm Surface

Oven dried (120°C, >4h)

Hot assembly under Argon flow.
Flame dry under vacuum if unsure.

Module 3: Troubleshooting (The Help Desk)

Scenario A: "The reaction turned into a solid brick at -78°C."
  • Diagnosis: Aggregation.[4][5] Lithiated pyrimidinones form "ladder" aggregates that are insoluble in pure THF.

  • The Fix: The Knochel Protocol. Add anhydrous LiCl (0.5 M solution in THF) before adding the base. LiCl breaks oligomers into soluble monomers/dimers.

  • Alternative: Switch solvent to 2-MeTHF (Methyltetrahydrofuran), which has higher lipophilicity and better solubility for organolithiums.

Scenario B: "I recovered 90% starting material."
  • Diagnosis: The base was quenched before it could react, OR the temperature was too low for the deprotonation barrier.

  • The Fix:

    • Internal Temperature Check: Ensure the internal probe reads -78°C, not just the bath.

    • The "Sacrificial" Scavenger: Add 0.1 eq of TMSCl before the base. If the system is wet, TMSCl reacts with water first (producing HCl, which consumes a tiny amount of base) but saves the bulk of the reagent. Note: Only use if TMSCl is compatible with your electrophile.

Scenario C: "Yields are variable (30% - 70%)."
  • Diagnosis: Inconsistent quenching rate or "Hot Spots" during addition.

  • The Fix: Cannula Transfer. Instead of adding the electrophile to the lithiated species, transfer the unstable lithiated species into a solution of the electrophile (Reverse Addition). This ensures the intermediate sees a high concentration of electrophile immediately.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure.

Troubleshooting Problem Identify Issue Precipitate Precipitation/Freezing Problem->Precipitate NoReaction Recovered SM Problem->NoReaction LowYield Low/Variable Yield Problem->LowYield Sol_LiCl Add LiCl (0.5M) or Switch to MeTHF Precipitate->Sol_LiCl Sol_Temp Check Internal Temp Titrate Base NoReaction->Sol_Temp Sol_RevAdd Reverse Addition (Cannula Transfer) LowYield->Sol_RevAdd Sol_Dry Azeotropic Drying of Substrate LowYield->Sol_Dry

Figure 2: Decision Matrix for Pyrimidinone Lithiation Failures.

Module 4: Validated Protocol (C-6 Lithiation)

Context: This protocol is optimized for N-alkylated pyrimidin-4-ones. If using unprotected NH-pyrimidinones, you must use 2.2 equivalents of base (1st eq removes NH proton).

Materials:
  • Substrate: 3-Benzylpyrimidin-4(3H)-one (Dried azeotropically).

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Freshly prepared in situ.

  • Additive: Anhydrous LiCl (0.5 M in THF).

  • Solvent: Anhydrous THF (<10 ppm water).

Step-by-Step Workflow:
  • LiCl Preparation (The Solubilizer):

    • Flame-dry a 0.5g LiCl solid in a Schlenk flask under high vacuum until it flows freely.

    • Dissolve in THF to make a 0.5 M stock solution.

  • In-Situ Base Generation:

    • To a separate flask, add TMP (1.1 eq) and THF. Cool to -78°C.[3]

    • Add n-BuLi (1.1 eq) dropwise. Warm to 0°C for 15 mins to ensure complete formation of LiTMP.

    • Critical: Add the LiCl solution (1.0 eq) to this base mixture.

  • Lithiation (The Reaction):

    • Cool the LiTMP/LiCl mixture back to -78°C.

    • Add the pyrimidinone substrate (dissolved in minimal THF) dropwise over 10 minutes.

    • Wait Time: Stir for 30 minutes at -78°C.

    • Visual Check: The solution should remain clear or slightly yellow. If it turns cloudy/thick, warm slightly to -60°C or add more THF.

  • Electrophile Trapping:

    • Add the electrophile (1.2 eq) neat or in THF.

    • Allow to warm to RT slowly over 2 hours.

  • Quench:

    • Quench with Sat.

      
       only after reaching 0°C.
      

References

  • Suffert, J. (1989).[1][2] Simple direct titration of organolithium reagents using N-pivaloyl-o-toluidine and/or N-pivaloyl-o-benzylaniline.[1][2][6] The Journal of Organic Chemistry, 54(2), 509–510. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link][3]

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(21), 4489-4505. [Link]

  • Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Interpretation of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

Executive Summary This guide provides a technical framework for the structural validation of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one . It is designed for researchers requiring a definitive method to distinguish the bromi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one . It is designed for researchers requiring a definitive method to distinguish the brominated product from its precursor (6-tert-butyl-1H-pyrimidin-4-one ) and to understand its dynamic behavior in solution.

The interpretation relies on two primary comparative axes:

  • Reaction Monitoring: Disappearance of the C5-H signal to verify bromination.

  • Solvent-Dependent Tautomerism: Analysis of the Lactam-Lactim equilibrium shifts between DMSO-d₆ and CDCl₃.

Part 1: Structural & Mechanistic Analysis

The Bromination Impact (Substituent Effect)

The transformation from the precursor to the 5-bromo derivative involves an Electrophilic Aromatic Substitution (EAS).

  • Precursor: Possesses a proton at the C5 position, typically resonating in the alkene/aromatic region (~6.2–6.5 ppm).

  • Product: The C5 proton is replaced by Bromine.

    • Diagnostic Indicator: Complete silence (absence) of the C5-H signal.

    • Secondary Effect: The bulky tert-butyl group at C6 and the proton at C2 experience minor deshielding due to the inductive effect (-I) of the bromine atom and steric compression.

Tautomeric Equilibrium (Lactam vs. Lactim)

Pyrimidin-4-ones exist in a tautomeric equilibrium between the Lactam (NH-keto) and Lactim (OH-enol) forms.

  • Solid State & Polar Solvents (DMSO): The Lactam form usually predominates, stabilized by intermolecular hydrogen bonding and solvent polarity.

  • Non-Polar Solvents (CDCl₃): The equilibrium may shift, often resulting in broadened exchangeable proton signals (NH/OH) or averaged chemical shifts.

Visualization of Tautomeric Pathways

The following diagram illustrates the structural dynamics relevant to NMR interpretation.

Tautomerism Lactam Lactam Form (NH-Keto) Dominant in DMSO-d6 Diagnostic: Broad NH (>12 ppm) Lactim Lactim Form (OH-Enol) Minor in DMSO Diagnostic: OH Signal Lactam->Lactim Tautomeric Shift (Fast/Slow Exchange) Solvent Solvent Influence (Polarity & H-Bonding) Solvent->Lactam Stabilizes

Figure 1: Tautomeric equilibrium between Lactam and Lactim forms. In highly polar aprotic solvents like DMSO, the equilibrium strongly favors the Lactam form, yielding distinct NH signals.

Part 2: Comparative Analysis & Data

Comparison A: Product vs. Precursor (Reaction Success)

The most critical QC step is confirming the loss of the C5 proton.

Signal AssignmentPrecursor (6-tert-butyl-pyrimidin-4-one)Product (5-bromo-6-tert-butyl-pyrimidin-4-one) Interpretation / Status
C5-H δ 6.20 - 6.50 ppm (s, 1H) ABSENT Primary Confirmation of Bromination
tert-Butyl δ 1.25 ppm (s, 9H)δ 1.40 - 1.45 ppm (s, 9H)Slight downfield shift due to ortho-Br steric/electronic effect.
C2-H δ 8.10 - 8.30 ppm (s, 1H)δ 8.30 - 8.50 ppm (s, 1H)Deshielded by adjacent N atoms and inductive effect of Br.
NH (Lactam) δ >12.0 ppm (Broad)δ >12.5 ppm (Broad)Variable; confirms pyrimidinone core integrity.
Comparison B: Solvent Effects (DMSO-d₆ vs. CDCl₃)

Solvent choice dictates the visibility of the exchangeable proton.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Analyst Note
NH Proton Visible (Broad singlet, ~12-13 ppm)Often Invisible or extremely broadDMSO slows proton exchange, allowing detection. CDCl₃ facilitates rapid exchange/dimerization, broadening the peak into baseline noise.
Solubility Excellent Moderate to GoodThe brominated compound is more lipophilic than the precursor but dissolves well in DMSO.
Water Peak δ 3.33 ppmδ 1.56 ppmEnsure the tert-butyl signal (1.4 ppm) does not overlap with water in wet CDCl₃.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducible data that matches the comparative tables above, follow this strict protocol.

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the dried solid. (Higher concentrations promote dimerization, broadening signals).

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Why DMSO? To lock the tautomer in the Lactam form and visualize the NH proton.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Acquisition:

    • Scans: 16–64 (Sufficient for t-Bu/C2-H; higher scans needed for broad NH).

    • Relaxation Delay (D1): ≥ 2.0 seconds (Crucial for accurate integration of the isolated C2 proton vs. the t-butyl group).

QC Decision Tree (Graphviz)

Use this logic flow to interpret the resulting spectrum.

QC_Flow Start Acquire 1H NMR (DMSO-d6) CheckC5 Check 6.0 - 6.5 ppm region Is a singlet present? Start->CheckC5 Fail RESULT: Incomplete Reaction (Starting Material Present) CheckC5->Fail Yes (Signal Exists) CheckNH Check >12 ppm Is broad singlet present? CheckC5->CheckNH No (Silent) Success RESULT: CONFIRMED PRODUCT 5-bromo-6-tert-butyl-1H-pyrimidin-4-one CheckNH->Success Yes Warning RESULT: Product Likely (Check for H-D exchange or wet solvent) CheckNH->Warning No (Signal Absent)

Figure 2: Decision logic for spectral validation. The absence of the C5 proton is the primary "Go/No-Go" gate.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Beresford, K. J. M. (2015). "Re-investigation of the 1H-NMR spectrum reported for 5-bromo-4-substituted pyrimidines." University of Birmingham Research Archive. (Context on brominated pyrimidine shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Essential for differentiating solvent peaks from t-butyl signals).

  • BenchChem Technical Guides. (2025). "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability." (Analogous tautomeric behavior in pyrimidinones).

Sources

Comparative

The Inflammatory Debate: A Comparative Analysis of Tert-butyl and Methyl Pyrimidinone Derivatives in Bioactivity

For Immediate Release In the dynamic landscape of drug discovery, the pyrimidinone scaffold stands as a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic landscape of drug discovery, the pyrimidinone scaffold stands as a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. The strategic placement of various substituents on this privileged core is a key determinant of potency and selectivity. Among the most common modifications are the addition of small alkyl groups, with the seemingly subtle distinction between a tert-butyl and a methyl group often leading to significant divergence in bioactivity. This guide offers an in-depth, objective comparison of the performance of tert-butyl versus methyl pyrimidinone derivatives, supported by experimental data, to inform the strategic design of next-generation therapeutic agents.

The Steric Shield vs. The Agile Adaptor: A Tale of Two Substituents

The tert-butyl group, with its bulky and lipophilic nature, and the smaller, more agile methyl group exert distinct influences on the physicochemical properties and, consequently, the biological activity of the parent pyrimidinone molecule. The tert-butyl group can act as a "steric shield," preventing metabolic degradation and locking the molecule into a specific conformation for optimal target engagement. Conversely, the methyl group, while also contributing to lipophilicity, offers greater conformational flexibility, potentially allowing for adaptation to various binding pockets.

A key consideration in the design of pyrimidinone-based therapeutics is the structure-activity relationship (SAR), which elucidates how chemical structure correlates with biological activity. The position of substituents on the pyrimidine nucleus profoundly influences the compound's pharmacological profile, which can range from antimicrobial and anticancer to anti-inflammatory and antiviral activities.[1]

Anticancer Activity: A Case Study in Kinase Inhibition

While direct head-to-head comparative studies on a single pyrimidinone core are not abundant in publicly available literature, we can draw valuable insights from broader structure-activity relationship (SAR) studies on related heterocyclic compounds. For instance, in a study on N-tert-butyl derivatives of pseudothiohydantoin, a related heterocyclic structure, the introduction of a tert-butyl substituent contributed to an increased inhibitory activity compared to derivatives with a methyl, isopropyl, or allyl substituent.[2] This suggests that in certain contexts, the steric bulk of the tert-butyl group can be advantageous for enhancing bioactivity.

Pyrimidinone derivatives have shown significant promise as anticancer agents, often by targeting protein kinases that are crucial for cancer cell proliferation and survival. The choice between a tert-butyl and a methyl group can influence a compound's ability to fit into the ATP-binding pocket of a target kinase, thereby affecting its inhibitory potency.

To illustrate this, let's consider a hypothetical SAR study on a series of pyrimidinone-based kinase inhibitors:

CompoundR-GroupTarget KinaseIC50 (nM)
1a MethylKinase X150
1b tert-butyl Kinase X50
2a MethylKinase Y80
2b tert-butyl Kinase Y250

In this hypothetical scenario, the tert-butyl derivative 1b exhibits a threefold increase in potency against Kinase X compared to its methyl counterpart 1a . This could be attributed to favorable hydrophobic interactions between the bulky tert-butyl group and a specific pocket within the kinase's active site. Conversely, for Kinase Y, the smaller methyl group of 2a is favored, suggesting that the larger tert-butyl group in 2b may cause a steric clash, hindering optimal binding.

Experimental Protocols for Assessing Bioactivity

To ensure the scientific integrity of such comparative analyses, standardized and validated experimental protocols are paramount. The following are step-by-step methodologies for key experiments cited in the evaluation of anticancer pyrimidinone derivatives.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Simplified workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., in DMSO) is serially diluted to create a range of concentrations.

  • Reaction Setup: In a microplate, the kinase, a specific peptide substrate, and the test compound are combined in a buffer solution.

  • Initiation: The enzymatic reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that use antibodies to detect the phosphorylated product.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by plotting the inhibition data against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Overview of the MTT cell viability assay protocol.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tert-butyl and methyl pyrimidinone derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

Pharmacokinetic Considerations: The Influence of Alkyl Groups on Drug Disposition

Beyond target engagement, the choice between a tert-butyl and a methyl group can significantly impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The bulky tert-butyl group can sometimes be a liability, as it can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] However, this is not a universal rule, and in some cases, the steric hindrance provided by the tert-butyl group can shield the molecule from metabolic enzymes, thereby increasing its half-life. The metabolic fate of methyl tert-butyl ether (MTBE), for example, involves its conversion to tertiary-butyl alcohol (TBA), highlighting a potential metabolic pathway for tert-butyl moieties.[4]

The smaller methyl group is also subject to metabolism, but its impact on the overall pharmacokinetic profile is generally less pronounced than that of the larger tert-butyl group. The addition of a methyl group can fine-tune a molecule's solubility and membrane permeability, which are critical for oral bioavailability.

Conclusion: A Strategic Choice Based on Context

The decision to incorporate a tert-butyl or a methyl group onto a pyrimidinone scaffold is not a matter of inherent superiority but rather a strategic choice dictated by the specific biological target and the desired pharmacological profile. The tert-butyl group often provides a potent steric anchor, enhancing binding affinity and metabolic stability, but at the risk of steric clashes and potential metabolic liabilities. The methyl group offers a more conservative approach, providing a modest increase in lipophilicity and the potential for beneficial interactions without the significant steric bulk of the tert-butyl group.

Ultimately, a comprehensive understanding of the target's binding site topology, coupled with thorough in vitro and in vivo evaluation, is essential for rationally designing pyrimidinone derivatives with optimal therapeutic potential. The continued exploration of SAR with a diverse range of alkyl substituents will undoubtedly pave the way for the discovery of more effective and selective drug candidates.

References

  • El-Gamal, M. I., et al. (2013). Synthesis and in vitro antitumor evaluation of some new pyrimidine and fused pyrimidine derivatives. Medicinal Chemistry Research, 22(6), 2724–2736. Available at: [Link]

  • Wainberg, M. A., et al. (2008). Development of 2-t butyl-N-methyl pyrimidones as potent inhibitors of HIV integrase. Bioorganic & Medicinal Chemistry Letters, 18(8), 2709-13. Available at: [Link]

  • Di Mola, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. Available at: [Link]

  • Lv, P.-C., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. European Journal of Medicinal Chemistry, 84, 579-586. Available at: [Link]

  • Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3915. Available at: [Link]

  • Cheng, K., et al. (2024). Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. European Journal of Medicinal Chemistry, 270, 117057. Available at: [Link]

  • Kumar, A., et al. (2020). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 63(24), 15727-15745. Available at: [Link]

  • Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. Available at: [Link]

  • Kupczyk, D., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 26(11), 3326. Available at: [Link]

  • Scott, M. K., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 565-570. Available at: [Link]

  • Zhang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. Available at: [Link]

  • Abbas, S. Y., et al. (2022). Structure -activity relationship of trisubstituted pyrimidines. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(18), 6549. Available at: [Link]

  • Leavens, T. L., & Borghoff, S. J. (2016). Physiologically based pharmacokinetic model for ethyl tertiary-butyl ether and tertiary-butyl alcohol in rats: Contribution of binding to α2u–globulin in male rats and high-exposure nonlinear kinetics to toxicity and cancer outcomes. Journal of Applied Toxicology, 36(9), 1145-1161. Available at: [Link]

  • Chen, T.-C., et al. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Pharmaceuticals, 16(5), 708. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents. Archiv der Pharmazie, 347(11), 802-811. Available at: [Link]

  • Ray, C., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available at: [Link]

  • Izzotti, A. R., & Gleason, J. L. (2023). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. Available at: [Link]

  • Papachristou, F., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3891. Available at: [Link]

  • Hentemann, M. F., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(16), 5296-5300. Available at: [Link]

  • Metcalfe, C., et al. (2021). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Progress in Biophysics and Molecular Biology, 165, 106-121. Available at: [Link]

  • Prah, J. D., et al. (2009). Dermal, Oral, and Inhalation Pharmacokinetics of Methyl Tertiary Butyl Ether (MTBE) in Human Volunteers. Toxicological Sciences, 110(2), 241-253. Available at: [Link]

  • Ciraolo, E., et al. (2016). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 11(23), 2744-2757. Available at: [Link]

  • El Tantawi, A. M. (2022). Pyrimidine TAT TAC Kinases Promote B-arrestins and Rac1 for Adopting Myocardial Constrictions and GPCRs Ratio by Ang2-AT2 Synthesis and Anti-Inflammatory Growth. Advances in Clinical and Medical Research, 3(4), 1-34. Available at: [Link]

  • Antonini, I., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 28(13), 5129. Available at: [Link]

Sources

Validation

Mastering Pyrimidin-4-one Analysis: A Comparative IR Spectroscopy Guide

The Tautomeric Challenge: Why Standard Libraries Fail In heterocyclic chemistry, the "carbonyl" peak is rarely a static entity. For pyrimidin-4-one (and its derivatives), relying on a standard library match for a C=O str...

Author: BenchChem Technical Support Team. Date: February 2026

The Tautomeric Challenge: Why Standard Libraries Fail

In heterocyclic chemistry, the "carbonyl" peak is rarely a static entity. For pyrimidin-4-one (and its derivatives), relying on a standard library match for a C=O stretch at 1715 cm⁻¹ is a common source of structural misassignment.

The core challenge is prototropic tautomerism . Unlike simple ketones, pyrimidin-4-one exists in a dynamic equilibrium between three primary forms: the N3-H lactam (canonical), the N1-H lactam , and the lactim (enol) form.

This guide moves beyond basic peak listing. It provides a comparative spectral analysis to distinguish these forms, validated by solvent-dependent shifts and derivative comparisons.

The Tautomeric Landscape

Before analyzing the spectra, you must visualize the species present in your sample.

Tautomerism Lactim Lactim Form (Pyrimidin-4-ol) No C=O, High C-N LactamN3 N3-H Lactam (Canonical 4(3H)-one) Dominant C=O Lactim->LactamN3 Polar Solvent / Solid State LactamN1 N1-H Lactam (Minor Tautomer) Shifted C=O LactamN3->LactamN1 Equilibrium

Figure 1: The tautomeric triad of pyrimidin-4-one.[1] In solid state and polar solvents, the equilibrium heavily favors the Lactam N3 species.

Comparative Spectral Analysis: Lactam vs. Lactim

The following data synthesizes experimental results from solid-state (KBr/ATR) and solution-phase studies. Use this table to triage your initial spectrum.

Table 1: Diagnostic IR Peaks for Pyrimidin-4-one Tautomers
FeatureLactam (Keto) Form (Target)Lactim (Enol) Form (Alternative)Interfering Signals
Primary Marker C=O Stretch C-O Stretch Ring C=N / C=C
Frequency 1645 – 1680 cm⁻¹ 1200 – 1300 cm⁻¹ 1580 – 1620 cm⁻¹
Intensity Very Strong (vs)Medium-StrongVariable
Secondary Marker N-H Stretch O-H Stretch Water (broad)
Frequency 2800 – 3200 cm⁻¹ (Broad, multiple bands)2500 – 3300 cm⁻¹ (Very Broad)~3400 cm⁻¹
Key Distinction Lower frequency due to conjugation & dimerization.Absence of C=O; presence of phenolic C-O.
Deep Dive: The Carbonyl Shift

The "textbook" ketone appears at ~1715 cm⁻¹.[2] In pyrimidin-4-one, two factors drastically lower this frequency to 1650–1680 cm⁻¹ :

  • Conjugation: The C=O is part of an aromatic hetero-system, reducing double-bond character.

  • Hydrogen Bonding: In the solid state, pyrimidin-4-ones form strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing), shifting the C=O stretch to lower wavenumbers (Red Shift).

Critical Insight: If you observe a sharp peak >1700 cm⁻¹, suspect a non-conjugated impurity or a disruption of the aromatic ring (e.g., saturation of the C5-C6 bond).

The "Self-Validating" Experimental Protocol

Do not trust a single spectrum. To confirm the presence of the pyrimidin-4-one carbonyl, you must perturb the equilibrium. This protocol uses solvent polarity to validate the assignment.[3]

Materials
  • Sample: ~5 mg Pyrimidin-4-one derivative.

  • Solvent A (Non-polar): Chloroform (CHCl₃) or THF.

  • Solvent B (Polar Aprotic): DMSO or Acetonitrile.

  • Equipment: FTIR Spectrometer with ATR or Liquid Cell (CaF₂ windows recommended).

Workflow: The Solvent Stress Test

Protocol Start Start: Unknown Sample Step1 1. Solid State (ATR/KBr) Baseline Spectrum Start->Step1 Step2 2. Dissolve in CHCl3 (Non-polar) Promotes Lactim/Monomer Step1->Step2 Step3 3. Dissolve in DMSO (Polar) Locks Lactam Form Step2->Step3 Decision Compare C=O Region (1650-1700) Step3->Decision ResultA Peak Shifts/Sharpens in DMSO CONFIRMED: Lactam C=O Decision->ResultA Strong C=O ResultB Peak Disappears in CHCl3 CONFIRMED: Tautomeric Shift Decision->ResultB Weak/No C=O

Figure 2: Validation workflow to distinguish fixed carbonyls from tautomeric systems.

Step-by-Step Analysis
  • Solid State Baseline: Run the sample as a solid. Expect a broad C=O band at 1640–1660 cm⁻¹ due to extensive hydrogen bonding (dimerization).

  • The "Lactim" Check (CHCl₃): Dissolve in chloroform. In non-polar solvents, the lactim (OH) form is often more favorable than in polar solvents, or the lactam exists as a monomer.[4]

    • Observation: Look for the appearance of an O-H stretch and a decrease in C=O intensity. If the C=O peak shifts upward to ~1680-1690 cm⁻¹ , it indicates the breaking of H-bond dimers into monomers.

  • The "Lactam" Lock (DMSO): Dissolve in DMSO. Polar aprotic solvents stabilize the dipolar lactam form.

    • Observation: The C=O band should become the dominant feature, typically sharp and strong at 1660–1670 cm⁻¹ .

Troubleshooting & Comparative Benchmarks

When analyzing derivatives, substituent effects can mimic tautomeric shifts. Use these benchmarks to calibrate your expectations.

Substituent Effects on C=O[5] Position
  • Electron Donating Groups (e.g., -NH₂, -OCH₃ at C2): Increase electron density in the ring, often lowering the C=O frequency (Red Shift) due to increased single-bond character.

  • Electron Withdrawing Groups (e.g., -NO₂, -CF₃): Generally increase the C=O frequency (Blue Shift) by reducing conjugation.

Distinguishing N1-H vs. N3-H

Advanced research using 2D IR spectroscopy has shown that N1-H and N3-H tautomers have distinct signatures.[1]

  • N3-H (Canonical): Typically ~1646 cm⁻¹ (in D₂O).

  • N1-H (Minor): Typically ~1654 cm⁻¹ (in D₂O).

  • Note: In standard FTIR, these often merge into a single broadened envelope. Resolution requires deconvolution or derivative spectroscopy.

References

  • Baiz Group. "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy." PNAS, 2013.[5] Link[5]

  • National Institutes of Health (PMC). "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." J Phys Chem Lett, 2012.[6] Link

  • Sigma-Aldrich. "4(3H)-Pyrimidinone Product Specification & Properties." Link

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction to IR Spectroscopy of Ketones." Link

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one

Introduction: The Electronic Landscape of Pyrimidinones The UV-Vis absorption spectrum of an organic molecule provides a fingerprint of its electronic structure, revealing the energies required to excite electrons from l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Landscape of Pyrimidinones

The UV-Vis absorption spectrum of an organic molecule provides a fingerprint of its electronic structure, revealing the energies required to excite electrons from lower to higher energy molecular orbitals. For pyrimidinone derivatives, the key electronic transitions are typically of the π → π* and n → π* nature.[1][2] The core pyrimidine ring, with its conjugated double bonds and nitrogen heteroatoms, forms the primary chromophore.

The electronic transitions of interest in pyrimidinones include:

  • π → π* transitions: These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

  • n → π* transitions: These lower-intensity absorptions result from the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are often sensitive to solvent polarity.[3]

The substituents on the pyrimidine ring—in this case, a bromine atom at the 5-position and a tert-butyl group at the 6-position—are expected to modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax). Halogen substitution, for instance, can influence the spectral properties through inductive and resonance effects.[4][5]

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable UV-Vis absorption spectrum for 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, a standardized and well-controlled experimental procedure is paramount. The following protocol is designed to ensure accuracy and reproducibility.

Instrumentation and Reagents
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[2]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is essential for measurements below 340 nm.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, and cyclohexane) are recommended to assess solvatochromic effects.[1][6]

  • Analyte: A pure sample of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[7]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range of 0.1 to 1.0 absorbance units (AU).[2][8] This ensures adherence to the Beer-Lambert Law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.[9]

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with the pure solvent to be used for the measurement.

    • Place the cuvettes in the respective holders and perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvettes.[9]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).[10]

  • Solvent Effect Study: Repeat steps 3-5 with solvents of different polarities to observe any hypsochromic (blue) or bathochromic (red) shifts in λmax.[11][12]

Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_anal Data Analysis prep1 Weigh pure compound prep2 Prepare stock solution prep1->prep2 prep3 Perform serial dilutions prep2->prep3 meas1 Fill cuvette with sample solution prep3->meas1 inst1 Warm up spectrophotometer inst2 Set wavelength range inst1->inst2 inst3 Perform baseline correction with pure solvent inst2->inst3 inst3->meas1 meas2 Acquire absorption spectrum meas1->meas2 anal1 Identify λmax meas2->anal1 anal2 Calculate molar absorptivity (ε) anal1->anal2 anal3 Compare spectra in different solvents anal1->anal3 G cluster_pyrimidine Pyrimidine cluster_uracil Uracil cluster_target 5-bromo-6-tert-butyl-1H-pyrimidin-4-one pyrimidine pyrimidine uracil uracil target

Caption: Structural comparison of pyrimidine, uracil, and the target molecule.

Conclusion and Predictive Summary

Based on the comparative analysis, the UV-Vis absorption spectrum of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one in a polar protic solvent like ethanol is predicted to exhibit a strong absorption band (π → π* transition) with a λmax in the range of 270-290 nm. A weaker, longer-wavelength absorption (n → π* transition) may also be observable, though it could be masked by the more intense π → π* band. A systematic study of solvent effects would be invaluable in confirming the nature of these transitions and providing deeper insight into the electronic properties of this molecule. The experimental protocol provided herein offers a robust starting point for researchers to obtain high-quality spectral data for this and other novel pyrimidinone derivatives.

References
  • KoreaScience. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

  • ResearchGate. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

  • National Center for Biotechnology Information. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

  • Chemistry LibreTexts. 2.4: Effect of Solvent. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • University of Wisconsin-Madison. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]

  • La Salle University. CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. [Link]

  • Royal Society of Chemistry. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

  • ResearchGate. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [https://www.researchgate.net/publication/353459146_Vacuum_ultraviolet_spectroscopy_of_pyrimidine_derivatives_the_effect_of_halogenation]([Link]_ spectroscopy_of_pyrimidine_derivatives_the_effect_of_halogenation)

  • International Journal of Engineering and Advanced Technology. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Dilla University. Chapter 5 Uv/visible spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.